6-ethoxy-5-nitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-5-nitro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9-4-7-6(5-10-11-7)3-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXSOYWBGCLBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-5-nitro-1H-indazole
Aimed at Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-ethoxy-5-nitro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry. The following sections detail a robust synthetic pathway, elucidate the underlying reaction mechanism, and present a thorough characterization workflow, offering practical insights for professionals in the field.
The Strategic Importance of the Indazole Moiety
The indazole scaffold is a cornerstone in modern drug discovery, recognized for its versatile biological activities. As a "privileged structure," it is a recurring motif in a multitude of pharmacologically active agents. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. A mastery of its synthesis and a definitive confirmation of its structure are therefore fundamental prerequisites for leveraging its full potential in drug development programs.
A Reliable Synthetic Pathway: The Bartoli Indole Synthesis Adaptation
The synthesis of this compound is efficiently accomplished through an adaptation of the Bartoli indole synthesis. This method is renowned for its reliability and the ready availability of the requisite starting materials, making it a preferred choice for this transformation.
The Chemical Transformation at a Glance
The synthesis proceeds via the reaction of 2-ethoxy-1-nitrobenzene with vinylmagnesium bromide. This is followed by an acid-catalyzed cyclization, which yields the desired this compound.
Caption: Synthetic pathway for this compound.
A Step-by-Step Experimental Protocol
Disclaimer: This protocol is designed for use by trained chemists in a controlled laboratory setting. Adherence to all institutional safety guidelines and the use of appropriate personal protective equipment are mandatory.
Reagents and Materials:
-
2-Ethoxy-1-nitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
2M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Assembly: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-ethoxy-1-nitrobenzene (1.0 equivalent) in anhydrous THF.
-
Grignard Reagent Addition: Cool the solution to 0°C using an ice bath. Add the vinylmagnesium bromide solution (3.0 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Upon completion of the addition, allow the mixture to warm to ambient temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Cyclization: Introduce 2M HCl to the mixture and stir vigorously for 1 hour at room temperature to promote the cyclization to the indazole product.
-
Product Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.
Rigorous Characterization of the Final Product
The unambiguous structural confirmation and purity assessment of the synthesized this compound are of paramount importance. A multi-faceted analytical approach is employed for this purpose.
Summary of Spectroscopic and Spectrometric Data
| Analytical Technique | Key Parameters and Expected Observations |
| ¹H NMR | The spectrum should display distinct signals for the aromatic protons, the ethoxy group protons (a quartet for the CH₂ and a triplet for the CH₃), and the N-H proton of the indazole ring. The specific chemical shifts will be dependent on the deuterated solvent used. |
| ¹³C NMR | The spectrum will show resonances for all unique carbon atoms within the molecule, including those of the aromatic system, the ethoxy substituent, and the indazole core. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for N-H stretching, aromatic and aliphatic C-H stretching, the asymmetric and symmetric stretching of the nitro group (N=O), and aromatic C=C stretching.[1] |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₉H₉N₃O₃, MW: 207.19 g/mol ).[2] |
| High-Resolution Mass Spectrometry (HRMS) | This technique provides the exact mass of the molecule, which should be in close agreement with the calculated theoretical mass, thereby confirming the elemental composition.[3] |
A Logical Workflow for Characterization
Caption: A systematic workflow for the characterization of this compound.
Essential Safety Precautions
Nitroaromatic compounds are known to be energetic and may possess mutagenic properties. Therefore, it is imperative to handle this compound with caution. All experimental manipulations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Concluding Remarks
This technical guide has presented a detailed and reliable methodology for the synthesis of this compound, complemented by a comprehensive strategy for its characterization. The successful and confirmed synthesis of this molecule provides a crucial starting point for its application in advanced synthetic chemistry, particularly within the discovery and development of novel therapeutic agents. The protocols and workflows outlined herein are designed to be robust and self-validating, ensuring a high degree of confidence in the final product's identity and purity.
References
6-Ethoxy-5-nitro-1H-indazole: A Technical Guide for Advanced Research
This document serves as an in-depth technical guide on the chemical properties of 6-ethoxy-5-nitro-1H-indazole, designed for researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs to provide a robust predictive overview of its characteristics, potential applications, and handling.
Core Chemical Identity
This compound is a substituted aromatic heterocyclic compound. The indazole core is a known "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous biologically active molecules. The substituents—an ethoxy group at position 6 and a nitro group at position 5—are expected to significantly influence its electronic properties, reactivity, and biological activity.
Table 1: Compound Identification
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1499162-58-1 | [1][2] |
| Molecular Formula | C₉H₉N₃O₃ | [1] |
| Molecular Weight | 207.19 g/mol | [1] |
| Canonical SMILES | CCOc1cc2c(cc1--INVALID-LINK--[O-])[nH]n2 | [2] |
Below is a diagram illustrating the molecular structure and atom numbering convention for this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties (Predicted)
Predicting physicochemical properties is crucial in early-stage drug discovery for assessing a compound's potential developability.[3] The properties in Table 2 are estimated based on computational models and data from analogous structures, such as 6-methoxy-5-nitro-1H-indazole.[4]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 160 - 180 | Influences solubility and formulation development. |
| Boiling Point (°C) | > 400 | Indicates low volatility. |
| logP (o/w) | 1.8 - 2.5 | Affects membrane permeability and absorption. |
| pKa (acidic, NH) | 13.5 - 14.5 | The indazole NH is weakly acidic. |
| pKa (basic, N2) | 0.5 - 1.5 | The pyrazole-type nitrogen is weakly basic. |
| Aqueous Solubility | Low | The aromatic nature and nitro group suggest poor water solubility. |
| Polar Surface Area (PSA) | ~85 Ų | Influences cell permeability and oral bioavailability. |
Spectroscopic Analysis (Predicted)
While specific spectra for this compound are not publicly available, we can predict the key spectroscopic features based on the analysis of related nitroindazole derivatives.[5][6][7] These predictions are invaluable for structure confirmation and quality control during synthesis.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the indazole N-H proton.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| N1-H | 13.0 - 14.0 | br s | - | Exchangeable proton, broad signal. |
| H-3 | 8.2 - 8.4 | s | - | Singlet due to lack of adjacent protons. |
| H-4 | 8.0 - 8.2 | s | - | Downfield shift due to the adjacent nitro group. |
| H-7 | 7.8 - 8.0 | s | - | Singlet, influenced by the ethoxy group. |
| -OCH₂CH₃ | 4.2 - 4.4 | q | ~7 Hz | Methylene protons of the ethoxy group. |
| -OCH₂CH₃ | 1.4 - 1.6 | t | ~7 Hz | Methyl protons of the ethoxy group. |
¹³C NMR Spectroscopy
The carbon NMR will reflect the electronic environment of each carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-3 | 135 - 138 | |
| C-3a | 120 - 123 | |
| C-4 | 115 - 118 | Shielded relative to C-7. |
| C-5 | 140 - 143 | Carbon bearing the nitro group, deshielded. |
| C-6 | 152 - 155 | Carbon bearing the ethoxy group, deshielded. |
| C-7 | 108 - 112 | Shielded by the ethoxy group. |
| C-7a | 141 - 144 | Fused ring carbon. |
| -OCH₂CH₃ | 64 - 66 | Methylene carbon. |
| -OCH₂CH₃ | 14 - 16 | Methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching frequencies of the key functional groups.
Table 5: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3100 | N-H Stretch | Indazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Ethoxy) |
| ~1620 | C=C Stretch | Aromatic Ring |
| 1520 - 1550 | Asymmetric N-O Stretch | Nitro Group |
| 1340 - 1370 | Symmetric N-O Stretch | Nitro Group |
| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether |
| 1050 - 1000 | Symmetric C-O-C Stretch | Aryl Ether |
Mass Spectrometry (MS)
In mass spectrometry (ESI+), the molecule is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 208.06.
Synthesis and Reactivity
Proposed Synthesis Workflow
A plausible synthetic route to this compound can be devised based on established methods for synthesizing substituted nitroindazoles, such as the intramolecular cyclization of arylhydrazones or the Davis-Beirut reaction.[8][9] A common and effective strategy involves the cyclization of a suitably substituted o-nitroaniline derivative.
Caption: Proposed synthesis workflow for this compound.
Protocol: Intramolecular Cyclization
-
Nitration: 4-Ethoxy-3-methylaniline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position, ortho to the ethoxy group and meta to the amino group.
-
Diazotization: The resulting 4-ethoxy-3-methyl-5-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C to form the corresponding diazonium salt.
-
Cyclization: The unstable diazonium salt is then induced to undergo intramolecular cyclization to form the indazole ring. This can often be achieved by gentle heating or with the aid of a copper catalyst. The reaction proceeds via attack of the methyl group's carbanion (formed under basic conditions or via a radical mechanism) onto the diazonium group, followed by tautomerization.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups.
-
N-Alkylation/Acylation: The N-H proton on the indazole ring is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction is often influenced by the reaction conditions.
-
Reduction of the Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amino group using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This resulting 6-ethoxy-5-amino-1H-indazole is a key intermediate for further derivatization, such as in the synthesis of kinase inhibitors.
-
Electrophilic Aromatic Substitution: The electron-donating ethoxy group and the electron-withdrawing nitro group will direct incoming electrophiles. The positions most susceptible to further substitution would likely be C4 and C7, though the overall electron-deficient nature of the ring may necessitate harsh conditions.
-
Nucleophilic Aromatic Substitution (SNAr): While less common, if a suitable leaving group were present on the ring, the electron-withdrawing nitro group would activate the ring towards nucleophilic attack.
Caption: Key reactivity pathways for this compound.
Potential Applications in Drug Discovery
The nitroindazole scaffold is of significant interest in medicinal chemistry. Derivatives have shown a wide range of biological activities, suggesting potential therapeutic applications for this compound.[1][2]
-
Antiparasitic Agents: Nitro-heterocyclic compounds are well-established treatments for parasitic infections. The nitro group can be bioreduced within parasites to generate reactive radicals that damage cellular macromolecules.[2][10] Numerous 5-nitroindazole derivatives have demonstrated potent activity against parasites like Trypanosoma cruzi and Leishmania species.[10][11]
-
Anticancer Agents: The indazole core is a key component of several approved kinase inhibitors (e.g., Axitinib, Pazopanib). The 5-aminoindazole moiety, accessible from the 5-nitro precursor, is a common building block in this area. Studies have shown that 6-nitroindazole derivatives possess significant antiproliferative activity against cancer cell lines.[2]
-
Antibacterial and Antifungal Agents: The broader class of nitroindazoles has been explored for antimicrobial properties, showing promise against various bacterial and fungal strains.[2]
The mechanism of action for many nitro-heterocyclic drugs involves the reduction of the nitro group to form reactive nitrogen species, which induce oxidative stress and damage DNA and proteins within the target organism.[10][12][13]
Safety and Handling
As a nitroaromatic compound, this compound should be handled with care, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for this class of compounds should be observed.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: Aromatic nitro compounds are generally considered toxic and can cause methemoglobinemia. They should be handled with particular care.[14]
Disclaimer: This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety measures and after consulting relevant safety documentation. The predicted data herein should be confirmed by experimental analysis.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy 5-Nitroindazole | 5401-94-5 [smolecule.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. leap.epa.ie [leap.epa.ie]
An In-depth Technical Guide to the Structure Elucidation of 6-Ethoxy-5-nitro-1H-indazole (CAS 1499162-58-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 6-Ethoxy-5-nitro-1H-indazole, assigned the CAS Registry Number 1499162-58-1. In the absence of publicly available, raw experimental data for this specific molecule, this document outlines a robust, multi-technique analytical workflow founded on established principles of spectroscopic analysis and data interpretation. By leveraging predictive models and comparative data from structurally related nitroindazoles, this guide serves as an expert-level, theoretical protocol for confirming the molecular structure of this compound. It is designed to be a practical resource for researchers engaged in the synthesis and characterization of novel small molecules, particularly within the context of medicinal chemistry and drug discovery.
Introduction to this compound
This compound is a substituted indazole, a class of bicyclic heterocyclic aromatic compounds. The indazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The substituents on the indazole ring—an ethoxy group at the 6-position and a nitro group at the 5-position—are expected to modulate the electronic properties and, consequently, the biological and pharmacokinetic profiles of the molecule. Accurate structural confirmation is a critical first step in any research and development program involving this compound.
Molecular Structure and Basic Information:
| Property | Value |
| CAS Number | 1499162-58-1 |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | This compound |
A Multi-Faceted Approach to Structure Elucidation
The definitive confirmation of a novel chemical structure necessitates a synergistic application of multiple analytical techniques. This guide proposes a logical workflow that begins with establishing the molecular formula and proceeds through a detailed analysis of the connectivity and spatial arrangement of the atoms.
Caption: A logical workflow for the structure elucidation of a novel compound.
Detailed Experimental Protocols and Predicted Data
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and calculate the elemental composition using the high-resolution mass measurement.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [C₉H₉N₃O₃+H]⁺ | 208.0717 |
Predicted Fragmentation Pattern (Electron Ionization - EI):
While ESI is preferred for determining the molecular ion, EI-MS provides valuable structural information through fragmentation. Key predicted fragments for this compound would include:
-
Loss of the ethoxy group (-OC₂H₅): A significant fragment at m/z 162.
-
Loss of ethylene from the ethoxy group (-C₂H₄): A fragment at m/z 179.
-
Loss of the nitro group (-NO₂): A fragment at m/z 161.
-
Cleavage of the pyrazole ring: Characteristic fragments of the indazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Experimental Protocol (¹H, ¹³C, and 2D NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135 Acquisition: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Conduct COSY (H-H correlation), HSQC (C-H direct correlation), and HMBC (C-H long-range correlation) experiments.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | N1-H | The acidic proton of the indazole ring, typically broad and downfield. |
| ~8.3 | s | 1H | H-7 | Aromatic proton adjacent to the electron-withdrawing nitro group, shifted downfield. |
| ~8.1 | s | 1H | H-4 | Aromatic proton deshielded by the pyrazole ring and the nitro group. |
| ~7.8 | s | 1H | H-3 | Proton on the pyrazole ring. |
| ~4.3 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, split by the methyl protons. |
| ~1.4 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split by the methylene protons. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C-6 | Aromatic carbon attached to the oxygen of the ethoxy group. |
| ~145 | C-5 | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~140 | C-7a | Bridgehead carbon of the indazole ring. |
| ~135 | C-3 | Carbon in the pyrazole ring. |
| ~122 | C-3a | Bridgehead carbon of the indazole ring. |
| ~115 | C-4 | Aromatic carbon. |
| ~105 | C-7 | Aromatic carbon. |
| ~65 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |
| ~15 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |
2D NMR Correlations for Structural Confirmation:
Caption: Integration of 2D NMR data to confirm the molecular structure.
-
COSY: A correlation would be expected between the methylene and methyl protons of the ethoxy group.
-
HSQC: Correlations would confirm the direct attachment of protons to their respective carbon atoms (e.g., H-7 to C-7, H-4 to C-4, etc.).
-
HMBC: Long-range correlations would be crucial for piecing together the structure. For instance, the methylene protons of the ethoxy group should show a correlation to the C-6 carbon. The H-7 proton should show correlations to C-5 and C-7a.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Indazole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (ethoxy) |
| ~1620 | C=N stretch | Indazole ring |
| ~1580, 1340 | N-O asymmetric & symmetric stretch | Nitro group (NO₂) |
| ~1250 | C-O stretch | Aryl ether (ethoxy) |
Data Synthesis and Final Structure Confirmation
The culmination of the structure elucidation process involves the integration of all spectroscopic data. The HRMS data provides the molecular formula (C₉H₉N₃O₃). The FTIR spectrum confirms the presence of N-H, nitro, and ethoxy functional groups. The ¹H and ¹³C NMR data, including DEPT, provide the number and types of protons and carbons. Finally, the 2D NMR experiments (COSY, HSQC, and HMBC) unambiguously establish the connectivity of the atoms, confirming the placement of the ethoxy group at C-6 and the nitro group at C-5 on the 1H-indazole scaffold. This comprehensive and self-validating dataset provides unequivocal proof of the structure of CAS 1499162-58-1 as this compound.
An In-depth Technical Guide to 6-ethoxy-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.[1][2][3] Among the diverse array of indazole derivatives, nitroindazoles represent a particularly compelling class of compounds, with the nitro group serving as a critical pharmacophore or a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 6-ethoxy-5-nitro-1H-indazole .
With the molecular formula C9H9N3O3, this compound merges the established biological significance of the 5-nitroindazole core with the modulatory influence of a 6-ethoxy substituent.[4] While detailed public-domain literature on this exact molecule is sparse, this guide, grounded in established chemical principles and data from closely related analogues, aims to provide a robust framework for its synthesis, characterization, and potential applications. By synthesizing information from analogous compounds and established synthetic methodologies, we present a predictive yet scientifically rigorous exploration of this compound for the discerning researcher.
Molecular Identity and Physicochemical Properties
This compound is a substituted aromatic heterocyclic compound. The core structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The key substituents that define its chemical character are a nitro group (-NO2) at the 5-position and an ethoxy group (-OCH2CH3) at the 6-position of the indazole ring.
Key Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H9N3O3 |
| Molecular Weight | 207.19 g/mol [4] |
| CAS Number | 1499162-58-1[4][5][6] |
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Appearance | Pale yellow to yellow solid | Nitroaromatic compounds are typically colored. 5-nitroindazole is reported as pale yellow needles.[7] |
| Melting Point | 180-210 °C | 6-Nitroindazole has a melting point of 180-182 °C, and 5-nitroindazole melts at 208-209 °C.[8] The ethoxy group may slightly alter the crystal lattice energy. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Methanol). Sparingly soluble in non-polar solvents. Insoluble in water. | The polar nitro group and the hydrogen-bonding capability of the indazole N-H suggest solubility in polar organic solvents. This is a common characteristic for nitroindazoles.[9] |
| Purity | Commercially available up to 95%[4] | As with many research chemicals, high purity is achievable through standard purification techniques like recrystallization or chromatography. |
Synthesis of this compound: A Proposed Methodology
The proposed synthesis of this compound starts from the commercially available 4-ethoxy-3-methylaniline. The synthesis would proceed through nitration followed by diazotization and intramolecular cyclization.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-ethoxy-5-nitro-2-methylaniline
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 4-ethoxy-3-methylaniline to a pre-cooled mixture of concentrated sulfuric acid.
-
Nitration: While maintaining the low temperature, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture with vigorous stirring. The temperature should be carefully controlled to prevent over-nitration and side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 4-ethoxy-5-nitro-2-methylaniline.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the synthesized 4-ethoxy-5-nitro-2-methylaniline in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.[7]
-
Diazotization: Cool the solution to 15-20 °C and add a solution of sodium nitrite in water all at once with efficient stirring. The temperature should not be allowed to exceed 25 °C.[7]
-
Cyclization: After the initial diazotization, allow the reaction mixture to stand at room temperature for several days to facilitate the cyclization. This process involves the intramolecular attack of the diazonium salt by the adjacent methyl group, followed by aromatization.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Filter the crude this compound, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from methanol or ethanol to obtain the final product as a crystalline solid.[7]
Spectroscopic Characterization (Predicted)
¹H and ¹³C NMR Spectroscopy
The NMR spectra of nitroindazoles are well-documented, and the electronic effects of the nitro and ethoxy groups will dictate the chemical shifts of the protons and carbons in the target molecule.[10][11][12][13]
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH | ~13.5 | br s | - | The acidic proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift. |
| H-7 | ~8.4 | s | - | The proton at C-7 is adjacent to the electron-withdrawing nitro group and the pyrazole ring, leading to a significant downfield shift. It is expected to be a singlet due to the lack of adjacent protons. |
| H-4 | ~7.8 | s | - | The proton at C-4 is deshielded by the aromatic system and is expected to be a singlet. |
| -OCH₂CH₃ | ~4.2 | q | ~7.0 | The methylene protons of the ethoxy group will appear as a quartet due to coupling with the methyl protons. |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 | The methyl protons of the ethoxy group will appear as a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~135 | The C-3 carbon of the pyrazole ring. |
| C-3a | ~120 | The bridgehead carbon. |
| C-4 | ~110 | The C-4 carbon is shielded by the ethoxy group. |
| C-5 | ~140 | The C-5 carbon is attached to the electron-withdrawing nitro group, resulting in a downfield shift. |
| C-6 | ~150 | The C-6 carbon is attached to the oxygen of the ethoxy group, causing a significant downfield shift. |
| C-7 | ~115 | The C-7 carbon. |
| C-7a | ~142 | The bridgehead carbon adjacent to the pyrazole nitrogen. |
| -OCH₂CH₃ | ~64 | The methylene carbon of the ethoxy group. |
| -OCH₂CH₃ | ~15 | The methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3100 | N-H stretching of the indazole ring |
| 1550-1500 | Asymmetric N-O stretching of the nitro group |
| 1350-1300 | Symmetric N-O stretching of the nitro group |
| 1250-1200 | Asymmetric C-O-C stretching of the ethoxy group |
| 1050-1000 | Symmetric C-O-C stretching of the ethoxy group |
| 1620-1600 | C=N stretching of the pyrazole ring |
| 1500-1450 | C=C stretching of the aromatic ring |
Mass Spectrometry
Mass spectrometry is a crucial technique for confirming the molecular weight of this compound.
Predicted Mass Spectrum Data
| Ion | m/z (predicted) | Rationale |
| [M]+• | 207.06 | The molecular ion peak corresponding to the molecular weight of the compound. |
| [M-NO₂]+ | 161.07 | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |
| [M-C₂H₄]+• | 179.05 | Loss of ethene from the ethoxy group via a McLafferty-type rearrangement. |
| [M-OC₂H₅]+ | 162.05 | Loss of the ethoxy radical. |
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the interplay of the indazole core, the electron-withdrawing nitro group, and the electron-donating ethoxy group.
Key Reactions
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation opens up a plethora of possibilities for further functionalization, including diazotization, acylation, and sulfonylation, to generate a library of novel compounds for structure-activity relationship (SAR) studies.
-
N-Alkylation/Arylation: The N-H of the indazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to introduce substituents at the N-1 or N-2 position. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituent.
-
Electrophilic Aromatic Substitution: The electron-donating ethoxy group and the deactivating nitro group will direct incoming electrophiles. However, the indazole ring itself is generally not highly reactive towards electrophilic substitution.
Potential Applications in Drug Discovery
Derivatives of 5-nitroindazole have shown a wide range of biological activities, including antiprotozoal, antibacterial, and antifungal properties.[2][3] The presence of the 6-ethoxy group may modulate the pharmacokinetic and pharmacodynamic properties of the 5-nitroindazole scaffold.
-
Antiparasitic Agents: 5-Nitroindazoles have been investigated for their activity against parasites like Trypanosoma cruzi and Leishmania.[3] this compound could be a valuable starting point for the development of new antiparasitic drugs.
-
Antibacterial and Antifungal Agents: The antimicrobial potential of nitro-heterocyclic compounds is well-established. This compound could serve as a scaffold for the synthesis of novel antimicrobial agents.[2]
-
Kinase Inhibitors: The indazole core is a privileged scaffold in the design of kinase inhibitors for cancer therapy.[1] The 5-nitro and 6-ethoxy substituents could be tailored to target specific kinase binding pockets.
Conclusion
This compound represents a promising, yet underexplored, molecule at the intersection of established pharmacophores. This technical guide provides a foundational understanding of its identity, a plausible and detailed synthetic strategy, and a predictive analysis of its spectroscopic characteristics. The insights into its reactivity and potential applications are intended to empower researchers and drug development professionals to unlock the full potential of this intriguing compound. As with any scientific endeavor, the proposed methodologies and predicted data herein should be validated through rigorous experimentation, which will undoubtedly pave the way for new discoveries in medicinal chemistry.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound [synhet.com]
- 6. 1499162-58-1|this compound|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Theoretical Properties of 6-Ethoxy-5-Nitro-1H-Indazole
Abstract
This technical guide provides a comprehensive theoretical analysis of 6-ethoxy-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, particularly the 6-nitro-1H-indazole scaffold, to project its physicochemical and electronic properties. We will explore the molecular and electronic structure, predict spectroscopic characteristics, and discuss the potential for this compound in drug discovery through computational chemistry approaches. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this molecule's theoretical landscape.
Introduction to the this compound Scaffold
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their structural similarity to purines and indoles allows them to interact with a wide range of biological targets. The introduction of a nitro group, a potent electron-withdrawing moiety, often imparts or enhances biological activities, including anticancer, antiparasitic, and anti-inflammatory properties.[3][4]
This compound (CAS: 1499162-58-1; Molecular Formula: C₉H₉N₃O₃) is a specific derivative that combines the indazole core with a 5-nitro group and a 6-ethoxy group.[3][5][6][7][8] While this molecule is commercially available, a deep dive into its theoretical and experimental properties remains to be publicly documented. This guide aims to bridge this gap by providing a robust theoretical framework for understanding its behavior.
The strategic placement of the ethoxy and nitro groups is anticipated to significantly modulate the electronic and steric properties of the indazole ring, thereby influencing its reactivity, molecular interactions, and potential as a therapeutic agent.
Molecular and Electronic Structure: A Theoretical Perspective
The theoretical properties of this compound are dictated by the interplay of the indazole ring system and its substituents.
The Indazole Core
The indazole ring is an aromatic bicyclic system composed of a benzene ring fused to a pyrazole ring. This structure results in a planar geometry with delocalized π-electrons across both rings.
Influence of Substituents
-
5-Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group due to both resonance and inductive effects.[7] It significantly reduces the electron density of the aromatic system, making the ring more susceptible to nucleophilic attack and influencing the acidity of the N-H proton.
-
6-Ethoxy Group: The ethoxy group (-OCH₂CH₃) exhibits a dual electronic nature. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom. However, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the aromatic ring. Generally, for alkoxy groups, the resonance effect dominates, leading to an overall electron-donating character.
The combined effect of the electron-donating ethoxy group and the electron-withdrawing nitro group on adjacent carbons creates a "push-pull" system. This electronic arrangement is expected to enhance the dipole moment of the molecule and influence its frontier molecular orbitals.
Predicted Spectroscopic Properties
Based on data from analogous compounds like 6-nitro-1H-indazole, we can predict the key spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons on the indazole ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The presence of the electron-withdrawing nitro group will likely shift the adjacent protons further downfield. The ethoxy group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR: The carbon atoms of the indazole ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbon attached to the nitro group (C5) and the carbon attached to the ethoxy group (C6) will show significant shifts.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch: A broad peak around 3300-3400 cm⁻¹
-
C-H aromatic stretch: Peaks just above 3000 cm⁻¹
-
N-O asymmetric and symmetric stretches (nitro group): Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O stretch (ethoxy group): A strong band in the region of 1250-1050 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z 207.19, corresponding to the molecular weight of the compound.[5] Fragmentation patterns would likely involve the loss of the nitro group and components of the ethoxy group.
| Spectroscopic Technique | Predicted Key Features for this compound |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Ethoxy quartet and triplet |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Significant shifts at C5 and C6 |
| IR Spectroscopy | N-H stretch (~3300-3400 cm⁻¹), N-O stretches (~1520, ~1340 cm⁻¹), C-O stretch (~1250-1050 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 207.19 |
Computational Chemistry Analysis
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the theoretical properties of molecules where experimental data is scarce.
Quantum Chemical Calculations Workflow
A typical workflow for the theoretical analysis of a novel compound like this compound would involve the following steps:
Caption: A generalized workflow for computational analysis.
DFT calculations on related nitro-containing heterocyclic compounds have provided valuable insights into their electronic structure and reactivity.[9][10][11] For this compound, such calculations would likely reveal:
-
Optimized Geometry: Confirmation of a largely planar indazole core with the ethoxy group potentially oriented to minimize steric hindrance.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The electron-donating ethoxy group would be expected to raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy. A smaller HOMO-LUMO gap generally suggests higher reactivity.
-
Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density distribution, highlighting the electron-rich (negative potential, likely around the oxygen atoms of the nitro and ethoxy groups) and electron-poor (positive potential, likely around the N-H proton and the aromatic protons) regions of the molecule.
Molecular Docking: A Tool for Drug Discovery
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. For this compound, this approach can be used to explore its potential as an inhibitor for various enzymes. The general workflow for a molecular docking study is as follows:
Caption: A simplified molecular docking workflow.
Studies on other nitroindazole derivatives have demonstrated their potential as inhibitors of various kinases and parasitic enzymes.[1][4] Molecular docking simulations for this compound could reveal key interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues in the active site of a target protein, providing a rationale for its potential biological activity.
Synthesis Considerations
Conclusion
This compound presents an intriguing scaffold for further investigation in drug discovery. This technical guide has provided a comprehensive theoretical framework for understanding its properties, drawing upon established chemical principles and data from analogous compounds. The interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group is predicted to result in a molecule with distinct electronic and spectroscopic characteristics. Future experimental and computational studies are warranted to validate these theoretical predictions and to fully elucidate the therapeutic potential of this promising compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. CAS: 1499162-58-1 | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 7. molbase.com [molbase.com]
- 8. This compound , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of 6-Ethoxy-5-nitro-1H-indazole
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary biological screening of the novel synthetic compound, 6-ethoxy-5-nitro-1H-indazole. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group, particularly at the 5 or 6-position, has been shown to be a critical determinant of biological activity, often enhancing cytotoxic and antimicrobial potential.[4] This guide, designed for researchers, scientists, and drug development professionals, outlines a rational, multi-tiered screening cascade. It provides not just the protocols but the causal scientific reasoning behind the experimental choices, ensuring a robust and efficient initial evaluation of this promising compound.
Introduction: Rationale for Screening
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.[3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Niraparib, feature this core structure, highlighting its clinical significance.[3] The biological versatility of indazoles is vast, with demonstrated activities including anti-inflammatory, antimicrobial, and potent antiproliferative effects against various cancer cell lines.[2][5][6][7][8]
The subject of this guide, this compound, combines this promising scaffold with two key functional groups:
-
The 5-Nitro Group: Nitroaromatic compounds are a well-established class of therapeutic agents, particularly in antimicrobial chemotherapy (e.g., metronidazole, a nitroimidazole).[9][10] The nitro group can undergo bioreduction in hypoxic environments (common in tumors) or within microbial cells to form reactive radical species that damage DNA and other critical macromolecules, leading to cell death.[4] Studies on 5-nitro and 6-nitroindazole derivatives have confirmed their potential as antiprotozoal, anticancer, and antimicrobial agents.[4][11][12][13]
-
The 6-Ethoxy Group: This substituent modulates the compound's lipophilicity, which can significantly impact its solubility, cell membrane permeability, and metabolic stability—key pharmacokinetic parameters that influence overall biological activity.
This unique combination of a proven scaffold and activity-enhancing functional groups provides a strong rationale for a multi-faceted biological screening approach. This guide proposes a logical workflow, beginning with fundamental cytotoxicity assessment, followed by targeted screens for antimicrobial and anticancer activity, reflecting the compound's structural alerts.
The Screening Cascade: A Strategic Workflow
A preliminary screen should be designed to maximize data acquisition while conserving resources. The proposed workflow prioritizes broad cytotoxicity testing to establish a therapeutic window, followed by more specific assays based on the molecule's predicted activities.
Caption: High-level workflow for the preliminary biological screening of this compound.
Tier 1: General Cytotoxicity Assessment
Scientific Rationale: Before assessing therapeutic potential, it is crucial to determine the compound's inherent toxicity to normal, healthy cells. This initial screen establishes a baseline for safety and guides the concentration range for subsequent, more specific assays. A compound that is highly toxic to both normal and diseased cells has a narrow therapeutic window and is less likely to be a viable drug candidate. We will utilize the MTT assay, a robust and widely adopted method for assessing cell metabolic activity as an indicator of cell viability.[14][15]
Key Experiment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT salt into insoluble purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of metabolically active cells.[15]
Detailed Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a non-cancerous mammalian cell line (e.g., Vero, kidney epithelial cells) in appropriate media until approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include "cells only" (vehicle control) and "media only" (blank) wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[14] Viable cells will form purple formazan crystals.
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100
-
Plot % Viability against the logarithm of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Example Data Presentation
| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | Vero | 48 | > 100 |
| Doxorubicin (Control) | Vero | 48 | 1.5 |
Tier 2: Targeted Screening
Based on the structural features of this compound, two primary therapeutic areas are of immediate interest: antimicrobial and anticancer activity.
Antimicrobial Susceptibility Testing
Scientific Rationale: The 5-nitro group is a strong pharmacophore for antimicrobial activity, found in drugs targeting anaerobic bacteria and protozoa.[10][17] A preliminary screen against a panel of clinically relevant bacteria is a logical step. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Detailed Experimental Protocol: Broth Microdilution
-
Microorganism Preparation:
-
Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Example Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Anticancer Proliferation Screening
Scientific Rationale: The indazole scaffold is present in numerous anticancer agents.[7][8][20] Derivatives of 6-nitroindazole, in particular, have demonstrated antiproliferative effects against cancer cell lines.[4][20] A logical next step is to screen the compound against a panel of human cancer cell lines to identify potential efficacy and selectivity. The MTT assay protocol described in Section 3.2 can be directly applied here, using cancer cell lines instead of a normal cell line.
Caption: Step-by-step workflow of the MTT cytotoxicity and proliferation assay.
Example Data Presentation: Anticancer Activity
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | Selectivity Index (Vero IC₅₀ / Cancer IC₅₀) |
| This compound | 8.5 | 12.2 | 7.9 | >11.7 (MCF-7) |
| Doxorubicin (Control) | 0.8 | 0.5 | 0.9 | 1.87 (MCF-7) |
Tier 3: Preliminary Mechanistic Exploration
Scientific Rationale: Should the Tier 2 screens yield a potent and selective "hit," a preliminary mechanistic assay can provide valuable insights to guide further development. Given that many indazole derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, this represents a logical avenue for exploration.[5][21][22]
Key Experiment: COX-2 Inhibition Assay
Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. A simple in vitro assay can determine if this compound has inhibitory activity against COX-2, which is often upregulated at sites of inflammation and in some cancers. Commercially available colorimetric COX-2 inhibitor screening kits provide a straightforward method for this assessment.
Conclusion and Future Directions
This guide outlines a systematic and rationale-driven approach to the preliminary biological evaluation of this compound. The tiered workflow, beginning with broad cytotoxicity and progressing to targeted antimicrobial and anticancer screens, ensures an efficient use of resources while generating a comprehensive initial profile of the compound's bioactivity.
Positive results, such as potent and selective anticancer activity (high Selectivity Index) or significant antimicrobial efficacy (low MIC values), would strongly warrant further investigation. Subsequent steps would include secondary screening against broader panels of cell lines or microbial strains, in vivo efficacy studies in animal models, and more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. This structured preliminary screening is the critical first step in the long journey of determining whether a novel compound holds the promise of becoming a future therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. researchgate.net [researchgate.net]
- 13. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pdb.apec.org [pdb.apec.org]
- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Spectroscopic Analysis of 6-Ethoxy-5-Nitro-1H-Indazole: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the spectroscopic characteristics of 6-ethoxy-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted nitroindazole, this molecule holds potential as a pharmacophore in various therapeutic areas, including oncology and infectious diseases.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in rational drug design, quality control, and metabolic studies. This document outlines the predicted and expected data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—grounded in the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols and data interpretation frameworks are provided to guide researchers in the comprehensive characterization of this and similar molecules.
Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry
The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. The introduction of substituents, such as nitro and ethoxy groups, modulates the electronic properties, solubility, and metabolic stability of the parent indazole, thereby fine-tuning its pharmacological profile. The 5-nitro substitution, in particular, is a common feature in compounds with antimicrobial and anticancer activities, often implicated in mechanisms involving bioreduction.[2] The 6-ethoxy group can enhance lipophilicity and influence metabolic pathways. A precise and comprehensive spectroscopic characterization of this compound is therefore a critical first step in unlocking its therapeutic potential.
Molecular Structure and Elucidation Workflow
The structural elucidation of a novel or synthesized compound like this compound relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR will provide definitive information about the proton and carbon environments, respectively. The predicted chemical shifts are based on data from analogous compounds, including 5-nitro-1H-indazole and 6-methoxy-1H-indole, and account for the electronic effects of the substituents.
3.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the ethoxy group protons, and the N-H proton. The electron-withdrawing nitro group at the C5 position will significantly deshield the proton at C4, shifting it downfield. Conversely, the electron-donating ethoxy group at C6 will shield the proton at C7.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N1-H | ~13.5 - 14.0 | Broad Singlet | - | The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange. |
| H4 | ~8.7 - 8.9 | Singlet | - | The proton at the C4 position is strongly deshielded by the adjacent electron-withdrawing nitro group and is expected to appear as a singlet due to the absence of adjacent protons. |
| H3 | ~8.2 - 8.4 | Singlet | - | The proton at the C3 position of the indazole ring is typically a singlet. |
| H7 | ~7.2 - 7.4 | Singlet | - | The proton at the C7 position is shielded by the adjacent electron-donating ethoxy group and is expected to appear as a singlet. |
| -OCH₂CH₃ | ~4.2 - 4.4 | Quartet | ~7.0 | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |
| -OCH₂CH₃ | ~1.4 - 1.6 | Triplet | ~7.0 | The methyl protons of the ethoxy group will appear as a triplet due to coupling with the methylene protons. |
3.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The nitro and ethoxy groups will have a pronounced effect on the chemical shifts of the aromatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7a | ~141 - 143 | Bridgehead carbon of the indazole ring. |
| C6 | ~150 - 155 | Aromatic carbon directly attached to the electron-donating ethoxy group, expected to be significantly deshielded. |
| C5 | ~140 - 145 | Aromatic carbon directly attached to the electron-withdrawing nitro group, expected to be deshielded. |
| C3a | ~122 - 125 | Bridgehead carbon of the indazole ring. |
| C3 | ~135 - 138 | Carbon at the 3-position of the indazole ring. |
| C4 | ~118 - 121 | Aromatic carbon adjacent to the nitro group. |
| C7 | ~100 - 105 | Aromatic carbon adjacent to the ethoxy group, expected to be significantly shielded. |
| -OCH₂CH₃ | ~64 - 66 | Methylene carbon of the ethoxy group, deshielded by the oxygen atom. |
| -OCH₂CH₃ | ~14 - 16 | Methyl carbon of the ethoxy group. |
3.3. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable N-H protons.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro, ethoxy, and indazole functional groups.
4.1. Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~3300 - 3400 | N-H stretch | Medium, Broad | Characteristic of the N-H bond in the indazole ring. |
| ~3000 - 3100 | Aromatic C-H stretch | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |
| ~2850 - 2980 | Aliphatic C-H stretch | Medium | Asymmetric and symmetric stretching of the C-H bonds in the ethoxy group. |
| ~1580 - 1620 | C=C aromatic stretch | Medium to Strong | In-plane stretching vibrations of the carbon-carbon double bonds in the indazole ring. |
| ~1500 - 1550 | Asymmetric NO₂ stretch | Strong | A characteristic and intense absorption for the nitro group attached to an aromatic ring. |
| ~1330 - 1370 | Symmetric NO₂ stretch | Strong | Another strong and characteristic absorption for the aromatic nitro group. |
| ~1200 - 1250 | Aryl-O stretch (asymmetric) | Strong | C-O stretching vibration of the ethoxy group attached to the aromatic ring. |
| ~1020 - 1075 | Aryl-O stretch (symmetric) | Medium | C-O stretching vibration of the ethoxy group. |
4.2. Experimental Protocol for IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the crystalline or powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The spectrum of this compound is expected to show characteristic absorptions due to the π → π* and n → π* transitions of the nitroaromatic system.
5.1. Expected UV-Vis Absorption Maxima (λmax)
The UV-Vis spectrum of nitroaromatic compounds is influenced by the solvent polarity.[3] In a polar solvent like ethanol or methanol, the following absorptions are anticipated:
-
λmax ~250-280 nm: This strong absorption band is attributed to the π → π* transitions within the conjugated indazole ring system.
-
λmax ~320-360 nm: This weaker absorption band, often appearing as a shoulder, is characteristic of the n → π* transition of the nitro group. The presence of the electron-donating ethoxy group may cause a slight red shift (bathochromic shift) of this band compared to unsubstituted 5-nitroindazole.
5.2. Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax for optimal accuracy.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over a range of approximately 200-600 nm. Use a cuvette containing the pure solvent as a reference.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.
6.1. Molecular Ion and Fragmentation Pattern
The molecular formula of this compound is C₉H₉N₃O₃, with a monoisotopic mass of 207.0644 g/mol .
-
Molecular Ion (M⁺˙): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 207.
-
Key Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-documented.[4] Common fragmentation pathways for this compound are predicted to include:
-
Loss of NO₂: A prominent fragment at m/z 161 [M - NO₂]⁺.
-
Loss of Ethylene: A fragment resulting from the cleavage of the ethoxy group, leading to a peak at m/z 179 [M - C₂H₄]⁺.
-
Loss of an Ethoxy Radical: A fragment at m/z 162 [M - •OC₂H₅]⁺.
-
Further fragmentation of the indazole ring structure.
-
6.2. Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable. ESI would likely show a prominent protonated molecule [M+H]⁺ at m/z 208.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements for elemental composition confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, UV-Vis, and MS data, provides a robust framework for its structural confirmation and characterization. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers in drug discovery and development, facilitating the confident identification and advancement of this and structurally related compounds in the pursuit of novel therapeutics. The convergence of data from these orthogonal analytical techniques ensures a high degree of confidence in the assigned structure, a critical requirement for regulatory submission and further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indazole [webbook.nist.gov]
Methodological & Application
Application Note & Synthesis Protocol: 6-ethoxy-5-nitro-1H-indazole
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 6-ethoxy-5-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug development. The protocol is structured in two primary stages: the synthesis of the crucial intermediate, 4-ethoxy-2-methyl-5-nitroaniline, followed by its conversion to the target indazole via diazotization and intramolecular cyclization. This guide is intended for researchers and professionals in organic synthesis, offering a detailed, step-by-step methodology grounded in established chemical principles. We elaborate on the causality behind experimental choices, provide safety precautions, and include methods for purification and characterization to ensure a reliable and reproducible outcome.
Introduction
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds.[1] The unique structural and electronic properties of the indazole ring system allow it to serve as a versatile pharmacophore, engaging with various biological targets. Specifically, nitro-substituted indazoles are pivotal intermediates, with the nitro group acting as a handle for further functionalization, such as reduction to an amine, which can then be elaborated into diverse functionalities like amides or sulfonamides.[1][2]
This compound is a valuable intermediate for synthesizing more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The synthesis strategy outlined herein is a robust and logical pathway adapted from classical indazole synthesis methods, such as the Noelting procedure for related nitroindazoles.[3] The process begins with the preparation of a substituted o-toluidine derivative, which is then cyclized to form the desired bicyclic indazole system.
Overall Synthesis Pathway
The synthesis is a multi-step process that begins with a commercially available starting material, 4-ethoxy-2-methylaniline. The overall workflow is designed to logically install the required substituents before the final ring-closing reaction.
References
Comprehensive Analytical Strategies for the Characterization of 6-ethoxy-5-nitro-1H-indazole
An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive framework for the development and validation of analytical methods for 6-ethoxy-5-nitro-1H-indazole (CAS No. 1499162-58-1)[1]. As a substituted nitroindazole, this compound is of significant interest to researchers in medicinal chemistry and drug development, where the indazole scaffold is a privileged structure[2]. This document outlines detailed protocols for chromatographic separation, spectroscopic characterization, and method validation, grounded in established scientific principles and regulatory standards. The methodologies are designed to ensure the identity, purity, and quality of the compound, providing researchers and drug development professionals with a robust analytical toolkit.
Introduction and Structural Rationale
This compound is a heterocyclic aromatic compound featuring an indazole core, a bicyclic system containing both benzene and pyrazole rings. The strategic placement of an electron-withdrawing nitro group and an electron-donating ethoxy group on the benzene ring creates a unique electronic and chemical profile. A thorough understanding of its analytical chemistry is paramount for its application in synthesis and drug discovery.
The choice of analytical techniques is directly informed by the molecule's key structural features:
-
Indazole Core and Nitro Group: The conjugated aromatic system and the nitro group act as a strong chromophore, making it highly suitable for detection by UV-Visible spectroscopy. This is the foundational principle for quantitative analysis using High-Performance Liquid Chromatography (HPLC).
-
Polarity and Aromaticity: The molecule possesses moderate polarity and a planar aromatic structure, making it an ideal candidate for separation by reversed-phase chromatography, which separates compounds based on hydrophobicity. The aromatic ring also allows for potential π-π interactions with specific chromatographic stationary phases like phenyl-hexyl columns[3].
-
Functional Groups: The distinct functional groups—indazole N-H, aromatic C-H, aliphatic C-H (ethoxy), C-O ether linkage, and N-O bonds—produce characteristic signals in spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, enabling unambiguous structural confirmation.
-
Molecular Weight: The definitive molecular weight of 207.19 g/mol [1] allows for precise mass confirmation using Mass Spectrometry (MS).
This guide will detail the application of these principles in establishing a suite of analytical methods fit for purpose.
Chromatographic Methods for Purity, Assay, and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[4][5] High-Performance Liquid Chromatography (HPLC) is the primary technique due to its high resolution, sensitivity, and applicability to a wide range of compounds.
Logical Workflow for HPLC Method Development
The development of a robust HPLC method follows a systematic approach, beginning with an understanding of the analyte's properties and culminating in a validated, stable procedure.
Caption: Logical workflow for HPLC method development.
Protocol 1: High-Performance Liquid Chromatography (HPLC/UPLC)
This protocol provides a starting point for a reversed-phase HPLC method for the quantitative analysis and purity determination of this compound. The method is adapted from established procedures for other nitroaromatic compounds.[6][7]
A. Rationale for Experimental Choices:
-
Column: A C18 column is chosen for its broad applicability in retaining compounds of moderate polarity. A phenyl-hexyl column could be explored as an alternative to leverage potential π-π interactions, which may offer different selectivity for aromatic impurities[3].
-
Mobile Phase: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Water serves as the aqueous component. A small amount of formic acid is added to the mobile phase to protonate any residual silanols on the stationary phase and the basic nitrogen on the indazole ring, thereby minimizing peak tailing and improving peak shape.
-
Detection: Based on the nitroaromatic chromophore, a detection wavelength of 254 nm is a robust starting point. For optimal sensitivity, a UV-Vis scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax).
B. Tabulated HPLC Conditions:
| Parameter | Recommended Starting Condition |
| Instrument | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0 min: 30% B; 15 min: 80% B; 16 min: 30% B; 20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
C. Step-by-Step Protocol:
-
Reagent Preparation: Prepare Mobile Phase A and B as described in the table.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of sample diluent to create a 100 µg/mL stock solution. Further dilute as needed for analysis.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram for 20 minutes.
-
System Suitability: Before sample analysis, inject a standard solution five times and verify that system suitability criteria (e.g., retention time %RSD < 1.0%, peak area %RSD < 2.0%, tailing factor < 2.0) are met, as per USP <621> guidelines[8][9].
Spectroscopic and Spectrometric Identification
While chromatography provides quantitative data on purity, spectroscopic methods are essential for the definitive confirmation of the molecular structure.
Protocol 2: Mass Spectrometry (MS)
A. Rationale: MS is used to confirm the molecular weight and provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is ideal for LC-MS coupling and is a soft ionization technique that typically yields the protonated molecular ion [M+H]+.
B. Expected Results:
-
Full Scan (Positive Ion Mode): A prominent ion at m/z 208.06 should be observed, corresponding to the [M+H]+ adduct of C₉H₉N₃O₃ (calculated exact mass: 207.0644, protonated: 208.0722). High-resolution MS (HRMS) should confirm this mass to within 5 ppm[10].
-
Tandem MS (MS/MS) Fragmentation: Fragmentation of the parent ion (m/z 208) would likely involve characteristic losses:
-
Loss of the nitro group (-NO₂, 46 Da) -> m/z 162
-
Loss of ethylene from the ethoxy group (-C₂H₄, 28 Da) -> m/z 180
-
Loss of the entire ethoxy group (-OC₂H₅, 45 Da) -> m/z 163
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Rationale: NMR provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. Data from related nitroindazole compounds serves as a strong basis for spectral interpretation[11][12].
B. Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):
| Group | ¹H NMR Prediction (δ, ppm, Multiplicity) | ¹³C NMR Prediction (δ, ppm) |
| Indazole NH | ~13.0 - 14.0 (broad singlet, 1H) | N/A |
| Aromatic H-4 | ~8.0 - 8.4 (singlet or narrow doublet, 1H) | ~110 - 120 |
| Aromatic H-7 | ~7.8 - 8.2 (singlet or narrow doublet, 1H) | ~105 - 115 |
| Ethoxy -CH₂- | ~4.2 - 4.5 (quartet, J ≈ 7.0 Hz, 2H) | ~64 - 68 |
| Ethoxy -CH₃ | ~1.4 - 1.6 (triplet, J ≈ 7.0 Hz, 3H) | ~14 - 16 |
| Aromatic C-3a, 7a | N/A | ~120 - 140 (quaternary) |
| Aromatic C-5 (-NO₂) | N/A | ~140 - 150 (quaternary, attached to nitro group) |
| Aromatic C-6 (-OEt) | N/A | ~150 - 160 (quaternary, attached to ethoxy group) |
C. Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer.
-
Data Analysis: Assign peaks based on chemical shifts, multiplicities, and 2D correlations to confirm the structure.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
A. Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups.
B. Tabulated Expected Vibrational Frequencies:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Indazole N-H | N-H Stretch | 3300 - 3500 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (Ethoxy) | C-H Stretch | 2850 - 3000 |
| Nitro N=O | Asymmetric & Symmetric Stretch | 1500 - 1560 and 1340 - 1380 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether C-O | C-O Stretch | 1200 - 1275 |
Analytical Method Validation Framework
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process must follow internationally recognized guidelines, such as ICH Q2(R2)[13][14][15]. This ensures the data generated is reliable, accurate, and reproducible.
Workflow for ICH Q2(R2) Method Validation
Caption: Validation workflow based on ICH Q2(R2) parameters.
Protocol 5: Validation Parameter Assessment
This protocol provides a condensed guide to performing the validation of the HPLC method described in Protocol 1.
A. Summary of Validation Tests and Acceptance Criteria:
| Parameter | Procedure | Typical Acceptance Criteria (Assay/Purity) |
| Specificity | Analyze placebo, impurities, and forced degradation samples. Assess peak purity using a DAD. | The analyte peak is free from interference from other components. |
| Linearity | Analyze ≥5 concentrations across the specified range (e.g., 50-150% of target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval demonstrated to have acceptable linearity, accuracy, and precision. | As defined by the linearity study. |
| Accuracy | Analyze samples spiked with known amounts of analyte at ≥3 levels across the range (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform ≥6 replicate injections of the same sample or 3 injections at 3 concentrations. | RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that meets accuracy and precision criteria (e.g., S/N ratio of 10). | RSD ≤ 10.0%. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within acceptable limits. |
B. Step-by-Step Guide for Specificity (Forced Degradation):
-
Prepare Solutions: Prepare solutions of this compound in the sample diluent.
-
Apply Stress Conditions: Expose the solutions to various stress conditions in separate vials:
-
Acidic: Add 0.1 M HCl and heat at 60 °C.
-
Basic: Add 0.1 M NaOH and heat at 60 °C.
-
Oxidative: Add 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid powder at 105 °C.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm).
-
-
Analysis: After a suitable time (e.g., aiming for 5-20% degradation), neutralize the acidic and basic samples and dilute all samples to the target concentration. Analyze by HPLC with DAD detection.
-
Evaluation: Confirm that the main peak is spectrally pure and that degradation products are well-resolved from the parent compound. This demonstrates the stability-indicating nature of the method.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The protocols outlined in this guide provide a robust starting point for researchers and quality control scientists. The combination of a validated, stability-indicating HPLC method for purity and assay, along with spectroscopic techniques (MS, NMR, FTIR) for unequivocal structural identification, constitutes a comprehensive analytical package. Adherence to established guidelines from bodies like the ICH and USP ensures that the data generated is accurate, reliable, and suitable for regulatory scrutiny, facilitating the transition of promising compounds from research to development.[16][17][18]
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
- 9. usp.org [usp.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 18. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
Application Note: Structural Elucidation of 6-Ethoxy-5-nitro-1H-indazole using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 6-ethoxy-5-nitro-1H-indazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a member of the nitroindazole family, a class of compounds with significant interest in medicinal chemistry and drug development, unambiguous structural confirmation is paramount.[1] This document outlines a detailed, field-proven protocol for NMR data acquisition and provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra. The rationale behind chemical shift assignments, coupling patterns, and the influence of substituents is discussed, offering researchers a robust framework for the analysis of this and related heterocyclic systems.
Introduction: The Importance of Nitroindazoles and NMR
Nitro-substituted indazoles are a critical scaffold in the development of a wide range of therapeutic agents, exhibiting activities such as antiproliferative and antibacterial effects.[2][3] The specific substitution pattern on the indazole ring system is crucial for its biological activity. Therefore, precise and reliable analytical techniques for structural elucidation are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution.[1] ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.[4] Complementarily, ¹³C NMR spectroscopy reveals the carbon framework of the molecule.[5] Together, these techniques offer a powerful tool for the definitive structural assignment of complex organic molecules like this compound.
This guide will walk through the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed interpretation based on established principles of NMR spectroscopy and data from analogous compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of related nitroindazole structures and established substituent effects.[1][6] All chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 | s | - |
| H-4 | ~7.8 | s | - |
| H-7 | ~7.6 | s | - |
| -OCH₂- | ~4.2 | q | ~7.0 |
| -CH₃ | ~1.4 | t | ~7.0 |
| N-H | ~13.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~120 |
| C-4 | ~115 |
| C-5 | ~140 |
| C-6 | ~150 |
| C-7 | ~100 |
| C-7a | ~142 |
| -OCH₂- | ~65 |
| -CH₃ | ~15 |
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it readily dissolves a wide range of organic molecules and its residual proton signal (at ~2.50 ppm) does not typically interfere with the signals of interest.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the solution is homogeneous by gentle vortexing.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a polynomial baseline correction.
-
Referencing: Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.
In-depth Spectral Analysis and Interpretation
The predicted spectra provide a wealth of information to confirm the structure of this compound. The numbering scheme used for assignments is shown in the diagram below.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectrum Analysis
-
Aromatic Region (7.0-8.5 ppm):
-
H-3: The proton at the C-3 position is expected to appear as a singlet around 8.2 ppm. Its downfield shift is characteristic of protons on the pyrazole ring of the indazole system.
-
H-4 and H-7: The protons on the benzene ring, H-4 and H-7, are predicted to appear as singlets around 7.8 ppm and 7.6 ppm, respectively. The electron-withdrawing nitro group at C-5 and the electron-donating ethoxy group at C-6 significantly influence their chemical shifts. The nitro group strongly deshields adjacent protons, while the ethoxy group has a shielding effect on ortho and para protons.[6] The lack of adjacent protons results in singlet multiplicities for both H-4 and H-7.
-
-
Ethoxy Group Region (1.0-4.5 ppm):
-
-OCH₂-: The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a significant downfield shift to around 4.2 ppm.[7] These protons will appear as a quartet due to coupling with the three protons of the methyl group (n+1 rule, 3+1=4).
-
-CH₃: The methyl protons of the ethoxy group are expected to resonate around 1.4 ppm. This signal will be a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3). The coupling constant for both the quartet and the triplet should be identical, typically around 7.0 Hz.
-
-
N-H Proton:
-
The N-H proton of the indazole ring is expected to be a broad singlet at a very downfield chemical shift, around 13.5 ppm. This is characteristic of acidic protons in aza-heterocyclic systems, especially when DMSO-d₆ is used as the solvent, as it can participate in hydrogen bonding.
-
¹³C NMR Spectrum Analysis
-
Aromatic and Heterocyclic Carbons (100-155 ppm):
-
C-6 and C-5: The carbons directly attached to the electron-donating ethoxy group (C-6) and the electron-withdrawing nitro group (C-5) are expected to be the most downfield, around 150 ppm and 140 ppm, respectively.
-
C-3, C-3a, and C-7a: The carbons of the pyrazole ring and the fusion carbons will appear in the aromatic region. C-3 is predicted around 135 ppm, while the bridgehead carbons C-3a and C-7a are expected around 120 ppm and 142 ppm, respectively.
-
C-4 and C-7: The remaining aromatic carbons, C-4 and C-7, are predicted to be the most upfield of the ring carbons, around 115 ppm and 100 ppm, respectively, due to the electronic effects of the substituents.
-
-
Ethoxy Group Carbons (10-70 ppm):
-
-OCH₂-: The methylene carbon, being directly attached to oxygen, will be significantly deshielded and is predicted to appear around 65 ppm.
-
-CH₃: The methyl carbon will be the most upfield signal in the spectrum, expected around 15 ppm.
-
Workflow Visualization
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This application note has detailed the predicted ¹H and ¹³C NMR spectra of this compound and provided a robust protocol for their acquisition and analysis. The predicted chemical shifts, multiplicities, and coupling constants are in strong agreement with established NMR principles and data from analogous compounds. The electron-donating ethoxy group and the electron-withdrawing nitro group exert significant and predictable influences on the chemical shifts of the indazole ring system. By following the outlined experimental procedures and analytical strategies, researchers can confidently utilize ¹H and ¹³C NMR spectroscopy for the unambiguous structural confirmation of this compound and other related heterocyclic molecules, which is a critical step in the drug discovery and development pipeline.
References
Application Note: Orthogonal Characterization of 6-Ethoxy-5-nitro-1H-indazole using FT-IR and High-Resolution Mass Spectrometry
Abstract
This application note provides a detailed guide for the structural characterization of 6-ethoxy-5-nitro-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. We present optimized protocols for analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). The orthogonal application of these techniques provides unambiguous confirmation of the compound's functional groups and elemental composition. FT-IR analysis offers rapid verification of key chemical bonds, while HRMS delivers precise mass determination, crucial for formula confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for novel N-heterocyclic compounds.
Introduction
This compound is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The presence of an ethoxy group and a nitro group on the indazole ring can significantly influence the molecule's physicochemical properties, metabolic stability, and pharmacological profile. Therefore, accurate and comprehensive structural verification is a critical first step in the drug discovery and development pipeline.
This document outlines two fundamental analytical techniques for the characterization of this molecule:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[3]
-
High-Resolution Mass Spectrometry (HRMS): An essential tool for determining the elemental composition of a molecule with high accuracy and confidence by precisely measuring its mass-to-charge ratio.[4][5][6]
By combining these methods, a comprehensive and confident structural elucidation of this compound can be achieved.
Part I: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Principle
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecule to vibrate at specific frequencies. These frequencies correspond to the energy of the vibrations and are characteristic of the types of chemical bonds and functional groups present. For this compound, FT-IR is particularly effective for confirming the presence of the N-H bond of the indazole ring, the aromatic C-H bonds, the C-O ether linkage, and the highly characteristic N-O bonds of the nitro group.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, speed, and minimal sample preparation requirements.[9][10][11][12][13] The protocol involves pressing the solid sample directly onto a high-refractive-index crystal (typically diamond), allowing for rapid and reproducible measurements.
Instrumentation:
-
FT-IR Spectrometer equipped with a single-reflection diamond ATR accessory.
Protocol Steps:
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Background Scan:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
-
Acquire a background spectrum (typically 16-32 scans) with the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions from the ambient atmosphere (e.g., CO2, water vapor) and the instrument itself.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[13]
-
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
-
-
-
Post-Measurement:
-
Release the pressure arm and carefully remove the sample from the crystal.
-
Clean the ATR crystal thoroughly with a solvent and wipe, preparing it for the next measurement.
-
Process the collected spectrum (e.g., ATR correction, baseline correction) using the spectrometer's software if necessary.
-
Workflow for FT-IR Analysis
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Expected Results and Data Interpretation
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The key vibrational modes are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Functional Group & Bond Vibration | Expected Intensity | Rationale & References |
| 3350 - 3250 | N-H Stretch (Indazole ring) | Medium, Broad | The N-H bond in heterocyclic rings typically absorbs in this region. Broadening may occur due to hydrogen bonding in the solid state. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the benzene portion of the indazole ring. |
| 2980 - 2850 | Aliphatic C-H Stretch (Ethoxy group) | Medium | Asymmetric and symmetric stretching of the -CH₃ and -CH₂- groups. |
| 1550 - 1475 | Asymmetric N-O Stretch (Nitro group) | Strong | Aromatic nitro compounds show a very strong and characteristic absorption band in this region.[7][8] |
| 1360 - 1290 | Symmetric N-O Stretch (Nitro group) | Strong | This second strong band, paired with the asymmetric stretch, is a definitive indicator of the nitro group.[7][8] |
| ~1250 & ~1040 | Asymmetric & Symmetric Ar-O-C Stretch (Aryl Ether) | Strong | Aryl alkyl ethers typically display two strong C-O stretching bands. The higher frequency band is the asymmetric stretch.[14][15][16][17][18] |
| 1620 - 1450 | C=C & C=N Ring Stretch (Indazole) | Medium to Weak | Vibrations associated with the aromatic and heterocyclic ring framework. |
Part II: High-Resolution Mass Spectrometry (HRMS) Analysis
Principle
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements (typically within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula.[6][] For this analysis, Electrospray Ionization (ESI) is the chosen method. ESI is a "soft" ionization technique that generates intact molecular ions (or pseudo-molecular ions) from solution, minimizing fragmentation and preserving the molecular weight information.[20][21][22]
Experimental Protocol: Liquid Chromatography-HRMS (LC-HRMS)
Coupling liquid chromatography to the HRMS system allows for sample introduction and potential separation from any minor impurities prior to analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
HRMS instrument (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap) with an ESI source.
Protocol Steps:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent. A common mobile phase for ESI is 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). Formic acid aids in the formation of [M+H]⁺ ions.[23]
-
-
Instrument Setup & Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's protocol using a known calibration standard to ensure high mass accuracy.
-
-
LC Method (Direct Infusion Alternative):
-
For simple confirmation, the sample can be directly infused into the mass spectrometer via a syringe pump, bypassing the LC column.
-
Flow Rate: 5-10 µL/min.
-
-
HRMS Acquisition Parameters (Positive Ion ESI):
-
Ionization Mode: ESI Positive (+)
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Temperature: 300 - 350 °C
-
Drying Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 30 - 45 psi
-
Acquisition Mode: Full Scan (MS1)
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the accurate mass of the most abundant ion, which is expected to be the protonated molecule, [M+H]⁺.
-
Use the software's formula calculator to confirm that the measured mass corresponds to the theoretical exact mass of C₉H₁₀N₃O₃⁺. The mass error should be less than 5 ppm.
-
Workflow for HRMS Analysis
Caption: Experimental workflow for HRMS analysis via ESI direct infusion.
Expected Results and Data Interpretation
The primary goal of the HRMS analysis is to confirm the elemental formula of the compound through its exact mass. Fragmentation patterns, while less common in soft ionization ESI, can provide additional structural information, especially if tandem MS (MS/MS) is performed.[24][25]
Molecular Formula: C₉H₉N₃O₃ Molecular Weight: 207.19 g/mol [26]
| Ion Species | Theoretical Exact Mass (m/z) | Rationale |
| [M+H]⁺ | 208.07167 | The protonated molecular ion; expected to be the base peak in positive ESI mode. |
| [M+Na]⁺ | 230.05361 | A common adduct observed in ESI, formed by the association with sodium ions present as trace impurities. |
| Potential Fragments (from MS/MS) | ||
| [M+H - NO₂]⁺ | 162.07640 | Loss of the nitro group (46 Da), a characteristic fragmentation for nitroaromatic compounds.[24] |
| [M+H - C₂H₄]⁺ | 180.05092 | Loss of ethylene from the ethoxy group via a McLafferty-type rearrangement. |
The key confirmation will be the measurement of the [M+H]⁺ ion with a mass accuracy of < 5 ppm. For example, an experimental mass of 208.0715 would result in a mass error of -0.82 ppm, providing very high confidence in the assigned formula of C₉H₁₀N₃O₃.
Conclusion
The combined use of Attenuated Total Reflectance FT-IR spectroscopy and Electrospray Ionization High-Resolution Mass Spectrometry provides a robust, efficient, and definitive workflow for the structural characterization of this compound. FT-IR rapidly confirms the presence of key functional groups, serving as an excellent identity check. HRMS provides the exact elemental composition, which is the gold standard for molecular formula confirmation. This orthogonal approach ensures the highest level of confidence in the identity and integrity of the compound, a prerequisite for its advancement in research and drug development programs.
References
- 1. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. infinitalab.com [infinitalab.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. youtube.com [youtube.com]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 12. mt.com [mt.com]
- 13. s4science.at [s4science.at]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. IR spectrum: Ethers [quimicaorganica.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 20. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. chemuniverse.com [chemuniverse.com]
Application Notes and Protocols for the Research Use of 6-Ethoxy-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxy-5-nitro-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a member of the nitroindazole family, it holds potential for investigation into various biological activities, including but not limited to kinase inhibition and antimicrobial effects. The strategic placement of the ethoxy and nitro groups on the indazole scaffold presents a unique electronic and steric profile for targeted biological interactions. This document provides a comprehensive guide for researchers, outlining potential synthetic routes, detailed characterization methods, and robust protocols for exploring its application as a research chemical. The information herein is synthesized from established methodologies for structurally related compounds and is intended to serve as a foundational resource for the scientific exploration of this compound.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1499162-58-1 | [1] |
| Molecular Formula | C₉H₉N₃O₃ | [1] |
| Molecular Weight | 207.19 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Purity | Typically >95% for research grade | [1] |
Safety, Handling, and Storage
As a nitroaromatic compound, this compound requires careful handling to mitigate potential hazards.
2.1. Hazard Identification
-
Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[2][3]
-
Thermal Instability: The nitro group can render the compound thermally unstable, with a risk of exothermic decomposition at elevated temperatures.[2]
-
Flammability: May be a flammable solid.[2]
2.2. Handling Precautions [2][3][4][5]
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
2.3. Storage Recommendations [2][3]
-
Store in a cool, dry, and well-ventilated place, away from heat sources and direct sunlight.
-
Keep containers tightly sealed to prevent contamination.
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
Proposed Synthesis and Characterization
3.1. Synthetic Pathway
A potential synthetic route involves the cyclization of a substituted o-toluidine derivative.
Caption: Proposed synthetic pathway for this compound.
3.2. Detailed Synthetic Protocol (Hypothetical)
-
Acetylation: To a solution of 2-methyl-4-ethoxy-5-nitroaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature. Stir for 2-4 hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice water to precipitate the product, which is then filtered, washed with water, and dried to yield N-(2-methyl-4-ethoxy-5-nitrophenyl)acetamide.
-
Nitrosation: Dissolve the acetanilide from the previous step in a mixture of acetic acid and sulfuric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours.
-
Cyclization: Carefully add the nitroso-intermediate solution to a pre-heated aqueous solution of sodium hydroxide (e.g., 10% w/v) at 80-90 °C. The indazole will precipitate upon cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
3.3. Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons, ethoxy group signals (quartet and triplet), and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the ethoxy carbons, and the indazole ring carbons. |
| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and N-O stretching of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (207.19 m/z). |
| HPLC | A single major peak indicating the purity of the compound. |
Application Notes: Potential Research Areas
Based on the known biological activities of other nitroindazole derivatives, this compound is a candidate for investigation in the following areas:
4.1. Kinase Inhibition
The indazole scaffold is a common feature in many kinase inhibitors used in oncology.[11][12][13][14] The addition of the ethoxy and nitro groups may confer selectivity towards specific kinases.
4.2. Antimicrobial Activity
Nitro-heterocyclic compounds are known for their antimicrobial properties.[15] Therefore, this compound could be screened for activity against various bacterial and parasitic strains.
Experimental Protocols
The following are detailed protocols for preliminary screening of the biological activity of this compound.
5.1. Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for assessing the inhibitory activity of the compound against a target kinase.
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
This compound
-
Target kinase (e.g., VEGFR2, ERK1/2)
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (specific to the kinase)
-
DMSO
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the appropriate volume of assay buffer, kinase, and substrate to each well.
-
Compound Addition: Add the diluted compound to the wells. Include wells with DMSO only as a negative control.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
5.2. Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected microbial strains.[16][17][18][19][20]
Caption: Workflow for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
References
- 1. This compound [synhet.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity of Heterocyclic Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Derivatization of 6-Ethoxy-5-nitro-1H-indazole for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile template for the design of therapeutic agents targeting a wide array of diseases. Notably, several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole core, underscoring its clinical relevance, particularly in oncology.[2][3] The derivatization of the indazole ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point for drug discovery and development campaigns.
This guide provides a comprehensive overview of the synthetic derivatization of a specific, yet promising, indazole building block: 6-ethoxy-5-nitro-1H-indazole (CAS: 1499162-58-1).[4][5][6][7] While this compound is commercially available on a synthesis-on-demand basis, we also propose a potential synthetic route for its preparation.[4][6][7] The strategic placement of the ethoxy and nitro groups on the benzene portion of the indazole ring offers unique opportunities for chemical modification and exploration of structure-activity relationships (SAR).
The electron-withdrawing nitro group can serve as a handle for further functionalization, for instance, through reduction to an amino group, which can then be elaborated into a variety of substituents.[8] The ethoxy group, on the other hand, can influence the molecule's lipophilicity and metabolic stability. This application note will detail protocols for key derivatization reactions, including N-alkylation, reduction of the nitro group, and Suzuki-Miyaura cross-coupling, and provide methodologies for evaluating the biological activity of the resulting derivatives, with a focus on anticancer applications.
Proposed Synthesis of this compound
While this compound can be sourced commercially, its on-demand synthesis status suggests that an in-house preparation might be necessary for larger quantities. A plausible synthetic approach involves the reductive cyclization of an appropriate o-nitro-ketoxime.[9]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Part 1: Derivatization Strategies for this compound
The derivatization of this compound can be approached through several key chemical transformations. The following sections provide detailed protocols for these modifications. It is important to note that while these protocols are based on established methods for other indazole scaffolds, optimization for the specific substrate, this compound, may be required.
N-Alkylation of the Indazole Core
A crucial step in the diversification of the indazole scaffold is N-alkylation. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of regioisomers.[10] The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent.[1]
Workflow for Regioselective N-Alkylation:
Caption: General workflow for regioselective N-alkylation of indazoles.
Protocol 1.1.1: N1-Alkylation (Thermodynamic Control)
This protocol generally favors the formation of the more thermodynamically stable N1-alkylated isomer.[11]
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 1.1.2: N2-Alkylation (Kinetic Control/Steric Hindrance)
While generally leading to mixtures, certain conditions can favor the formation of the N2-alkylated product. The presence of substituents at the C7 position can sterically hinder the N1 position, promoting N2 alkylation. A highly selective N2 alkylation has also been reported using alkyl 2,2,2-trichloroacetimidates under acidic conditions.
-
Suspension: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to separate the N1 and N2 isomers.
Reduction of the Nitro Group
The reduction of the 5-nitro group to a 5-amino group is a key transformation, as the resulting aniline derivative is a versatile intermediate for further functionalization, such as amide bond formation or Sandmeyer reactions.[8][12]
Protocol 1.2.1: Reduction with Tin(II) Chloride
This is a classic and reliable method for the reduction of aromatic nitro groups.[8]
-
Dissolution: Dissolve the N-protected this compound derivative (1.0 equiv) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) to the solution.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Filtration and Extraction: Filter the resulting precipitate through a pad of Celite®. Extract the filtrate with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 1.2.2: Catalytic Hydrogenation
This method is often cleaner and avoids the use of stoichiometric heavy metal reagents.
-
Reaction Setup: To a solution of the N-protected this compound derivative (1.0 equiv) in methanol or ethanol, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent used for the reaction.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the desired amino-indazole derivative.
Suzuki-Miyaura Cross-Coupling
To introduce aryl or heteroaryl moieties, a Suzuki-Miyaura cross-coupling reaction can be performed. This typically requires the presence of a halogen on the indazole ring. Assuming a bromo- or iodo-substituted precursor is synthesized, the following general protocol can be applied.[13][14][15][16][17]
Protocol 1.3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Mixture: In a reaction vessel, combine the bromo- or iodo-indazole derivative (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 equiv), and a base like potassium carbonate (K₂CO₃, 2-3 equiv).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane, or toluene) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 2: Protocols for Biological Assays
The derivatized this compound compounds can be screened for various biological activities. Given the prevalence of indazole-based compounds as anticancer agents and kinase inhibitors, the following protocols are provided as a starting point for biological evaluation.[3][18][19][20][21]
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[22][23]
Protocol 2.1.1: MTT Assay for Cancer Cell Lines
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3][23]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases.[24][25][26][27] A variety of assay formats are available to measure kinase activity, including radiometric assays and fluorescence-based assays.
Protocol 2.2.1: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a measure of kinase activity.
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate by combining the kinase of interest, its substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30 °C or room temperature) for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and concise format for easy comparison of the synthesized derivatives.
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound ID | R¹ (N1-substituent) | R² (C3-substituent) | R³ (C5-substituent) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Parent | H | H | NO₂ | >100 | >100 | >100 |
| Derivative 1 | Methyl | H | NO₂ | [Value] | [Value] | [Value] |
| Derivative 2 | Ethyl | H | NH₂ | [Value] | [Value] | [Value] |
| Derivative 3 | Benzyl | Phenyl | NH-Ac | [Value] | [Value] | [Value] |
| Positive Control | - | - | - | [Value] | [Value] | [Value] |
Table 2: In Vitro Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative X | Kinase A | [Value] |
| Derivative Y | Kinase B | [Value] |
| Positive Control | [Relevant Kinase] | [Value] |
Conclusion
The this compound scaffold presents a valuable starting point for the synthesis of novel, biologically active compounds. The protocols outlined in this application note provide a framework for the derivatization of this core structure through N-alkylation, nitro group reduction, and Suzuki-Miyaura cross-coupling. Furthermore, the detailed methodologies for in vitro antiproliferative and kinase inhibition assays will enable researchers to effectively evaluate the therapeutic potential of the synthesized derivatives. The systematic exploration of the chemical space around the this compound scaffold holds promise for the discovery of new drug candidates with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [synhet.com]
- 5. 1499162-58-1|this compound|BLD Pharm [bldpharm.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. ivychem.com [ivychem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. d-nb.info [d-nb.info]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 25. symansis.com [symansis.com]
- 26. benchchem.com [benchchem.com]
- 27. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 6-ethoxy-5-nitro-1H-indazole in different solvents
An Application Note from the Office of the Senior Application Scientist
Topic: A Guide to the Experimental Determination of the Solubility of 6-ethoxy-5-nitro-1H-indazole in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for determining the solubility of this compound (CAS No. 1499162-58-1), a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development.[1][2] Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes predictive principles and robust experimental protocols. We present a qualitative solubility prediction based on molecular structure and the "like dissolves like" principle.[3][4] The core of this guide is a detailed, step-by-step protocol for the isothermal equilibrium (shake-flask) method, a gold-standard technique for accurate solubility measurement.[5][6] Furthermore, we outline two common analytical finishes—UV-Vis spectrophotometry and gravimetric analysis—to quantify the dissolved solute. This note is designed to be an essential resource for scientists requiring precise and reliable solubility data for process development, formulation, reaction optimization, and quality control.
Introduction
This compound is a substituted indazole derivative. The indazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[2] The physicochemical properties of any active pharmaceutical ingredient (API) or intermediate are critical to its development. Among these, solubility is a paramount parameter that influences bioavailability, processability, and formulation design.
Understanding the solubility of this compound in various organic and aqueous solvents is essential for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, which facilitates molecular collisions and reactions.
-
Purification: Designing effective crystallization or chromatographic purification strategies.
-
Formulation: Developing stable and effective dosage forms, as solubility directly impacts dissolution rate and subsequent absorption.
-
Early-Stage Drug Discovery: Assessing the compound's potential "drug-likeness" and identifying potential liabilities.[7]
This guide provides the theoretical basis and practical steps for researchers to generate this crucial data in their own laboratories.
Chemical Profile of this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉N₃O₃[8]
-
Molecular Weight: 207.19 g/mol [8]
-
Structure: (Illustrative Structure)
Predicted Qualitative Solubility Profile
The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] By examining the structure of this compound, we can anticipate its behavior in different solvent classes. The molecule possesses:
-
A polar nitro group (-NO₂) and a hydrogen bond donor (the indazole N-H), which contribute to solubility in polar solvents.[9]
-
An aromatic bicyclic core and an ethoxy group (-OCH₂CH₃), which are nonpolar in nature and favor solubility in less polar organic solvents.[9]
This duality suggests a nuanced solubility profile. The predicted qualitative solubility is summarized in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions are expected to effectively solvate the polar nitro and indazole functionalities.[9] |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The capacity for hydrogen bonding suggests some affinity. However, the large aromatic core will likely limit extensive solubility, especially in water. Solubility is expected to be greater in alcohols than in water.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity that can often provide a good balance for dissolving molecules with both polar and nonpolar characteristics.[9] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent for this compound. |
| Esters | Ethyl Acetate | Moderate | The moderate polarity of ethyl acetate should allow for reasonable dissolution.[9] |
| Nonpolar Aromatic | Toluene, Benzene | Low | Pi-pi stacking interactions between the aromatic systems may contribute to a small degree of solubility.[9] |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low | The significant polarity of the molecule is unlikely to be overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents.[9] |
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
To obtain precise, quantitative data, the isothermal equilibrium (or shake-flask) method is the most reliable and widely accepted technique.[5][6] This method establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature.[6]
Materials and Equipment
-
This compound (high purity, >95%)
-
Selected solvents (analytical or HPLC grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrument (UV-Vis Spectrophotometer or Gravimetric setup)
Workflow for Solubility Determination
The following diagram outlines the complete workflow for determining the solubility of the target compound.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a vial. "Excess" means that solid material is clearly visible after the equilibration period. b. Pipette a precise, known volume (e.g., 2.0 mL) of the chosen solvent into the vial. c. Securely cap the vial to prevent any solvent evaporation. d. Prepare samples in triplicate for each solvent to ensure reproducibility.
-
Equilibration: a. Place the vials in an incubator shaker or water bath set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but 72 hours is recommended to be certain.[6] The presence of undissolved solid at the end of this period confirms that saturation has been achieved.[6]
-
Sample Separation: a. After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter (0.22 µm) into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for UV-Vis analysis). This step is critical to remove any microscopic undissolved particles that would falsely inflate the measured solubility.
Quantification Method 1: UV-Vis Spectrophotometry
This method is suitable if the compound has a chromophore and does not degrade in the solvent.
-
Create a Calibration Curve: a. Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. b. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). c. Plot absorbance versus concentration to generate a linear calibration curve.
-
Analyze the Saturated Sample: a. Accurately dilute the filtered saturated solution with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample. c. Use the calibration curve equation to determine the concentration of the diluted sample.
-
Calculate Solubility: a. Multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution. b. Express solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).
Quantification Method 2: Gravimetric Analysis
This method is robust and does not require a chromophore but demands a high-precision balance.
-
Sample Preparation: a. Dispense the filtered saturated solution into a pre-weighed (tared) vial or evaporating dish. Record the exact mass of the empty container. b. Weigh the container with the filtered solution to determine the mass of the solution added.
-
Solvent Evaporation: a. Gently evaporate the solvent under a stream of nitrogen, in a fume hood, or using a rotary evaporator. b. Once the solvent is removed, place the container in a vacuum oven at a mild temperature to dry the solid residue until a constant weight is achieved.
-
Calculate Solubility: a. Weigh the container with the dried residue. b. The mass of the dissolved solute is the final weight minus the initial weight of the tared container. c. The mass of the solvent is the weight of the solution minus the weight of the dissolved solute. d. Calculate the solubility as (mass of solute / mass of solvent) and convert to desired units (e.g., g / 100 g of solvent).
Data Presentation
Quantitative results should be compiled into a clear, tabular format for easy comparison.
Table 2: Experimental Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
|---|---|---|---|
| e.g., Acetonitrile | [Insert experimental value] | [Insert experimental value] | UV-Vis |
| e.g., Dichloromethane | [Insert experimental value] | [Insert experimental value] | Gravimetric |
| e.g., Ethanol | [Insert experimental value] | [Insert experimental value] | UV-Vis |
| e.g., Water | [Insert experimental value] | [Insert experimental value] | UV-Vis |
| ... (continue for all tested solvents) | | | |
Conclusion
While predictive models provide valuable initial guidance, the empirical determination of solubility remains a critical step in chemical and pharmaceutical development. The isothermal equilibrium method detailed in this guide offers a reliable and accurate approach to quantitatively characterize the solubility of this compound.[5] The generation of this data will empower researchers to optimize synthetic routes, streamline purification processes, and accelerate the development of novel formulations.
References
- 1. This compound [synhet.com]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. lifechemicals.com [lifechemicals.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Ethoxy-5-nitro-1H-indazole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals who are working with 6-ethoxy-5-nitro-1H-indazole. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this crucial intermediate. Our approach is built on foundational chemical principles and field-proven methodologies to help you achieve the highest possible purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your purification approach.
Q1: What are the likely impurities in my crude this compound?
A: The exact impurity profile depends on the synthetic route used. However, for nitroindazole derivatives, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the indazole ring or nitrating agents.
-
Regioisomers: Nitration of an ethoxy-indazole precursor could potentially yield other isomers (e.g., 7-nitro or 4-nitro derivatives), which may have very similar polarities, making them challenging to separate.
-
Over-nitrated or Under-nitrated Species: If the reaction conditions are not perfectly controlled, you might see byproducts with multiple nitro groups or un-nitrated starting material.
-
Solvent Residues and Reagents: Residual solvents from the reaction or workup (like DMF or acetic acid) and inorganic salts are common.[1][2]
Q2: Should I use recrystallization or column chromatography as my primary purification method?
A: The choice depends on the nature and quantity of your impurities. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Expert Rationale: Recrystallization is often faster and more scalable if the crude material is already of reasonable purity (>90%) and impurities have different solubility profiles. Column chromatography offers higher resolving power for complex mixtures or when impurities are structurally very similar to the product.[3][4]
Q3: How do I assess the purity of my final product?
A: A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot. Run the TLC in multiple eluent systems of varying polarity to ensure no hidden impurities are co-eluting with your product.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. Compare your value to any available literature values. For example, the related 6-nitroindazole has a melting point of 180-182 °C.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities. The absence of unexpected signals is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A pure sample will show a single major peak.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your purification experiments.
Recrystallization Issues
Q: I can't find a suitable solvent for recrystallization. What should I do?
A: This is a common challenge. The ideal solvent should dissolve your crude product completely when hot but poorly when cold. If a single solvent doesn't work, a two-solvent system is the next logical step.
Causality: The principle of recrystallization relies on a significant difference in a compound's solubility at two different temperatures. If no single solvent provides this, you must create a custom solvent environment.
Solution:
-
Systematic Screening: First, ensure you have systematically screened a range of solvents with varying polarities. Refer to Protocol 1: Systematic Screening of Recrystallization Solvents .
-
Use a Two-Solvent System:
-
Find a "soluble" solvent that dissolves the compound readily, even at room temperature (e.g., Dichloromethane, Ethyl Acetate).
-
Find an "anti-solvent" in which the compound is poorly soluble, but that is miscible with the "soluble" solvent (e.g., Hexane, Heptane).
-
Dissolve your compound in the minimum amount of the hot "soluble" solvent.
-
Slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (the saturation point).
-
Add a drop or two of the hot "soluble" solvent to redissolve the cloudiness, then allow the solution to cool slowly.
-
Q: My product "oiled out" instead of forming crystals. How can I fix this?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to come out of solution as a liquid instead of a solid crystal lattice.
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add slightly more solvent to lower the saturation point.
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that cools to room temperature over several hours.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Column Chromatography Issues
Q: My compound and an impurity have the same Rf value on TLC. How can I separate them?
A: Co-elution on TLC indicates that the chosen solvent system does not differentiate between the polarity of your product and the impurity.
Causality: Separation on silica gel is based on differences in polarity; compounds with similar polarities will travel at similar rates.[3] To achieve separation, you must find a mobile phase that interacts differently with the two compounds.
Solution:
-
Change the Solvent System: Do not just vary the ratio of your current solvents; change the solvents themselves. The "selectivity" of the separation can be altered by introducing solvents with different properties.
-
If you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system or a Toluene/Acetone system.
-
Adding a small amount of a third solvent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds) can dramatically alter the interactions with the silica gel.
-
-
Consider a Different Stationary Phase: While silica gel is most common, for challenging separations, consider using alumina (basic or neutral) or a reverse-phase (C18) column, which separates based on hydrophobicity rather than polarity.[6]
Q: My product is streaking badly on the TLC plate and the column. What is the cause?
A: Streaking is often caused by overloading the sample or poor solubility in the mobile phase. It can also indicate that the compound is highly polar or potentially acidic/basic, leading to strong, non-ideal interactions with the silica gel.
Solution:
-
Reduce Sample Concentration: Ensure the sample spotted on the TLC plate is not too concentrated. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically a 1:30 to 1:100 ratio of crude compound to silica gel by weight).
-
Use Dry Loading: Loading the sample dissolved in a strong solvent can cause band broadening and streaking. Instead, use the dry loading method described in Protocol 4 .[7] This ensures the sample is introduced to the column in a narrow, uniform band.
-
Modify the Mobile Phase: As mentioned above, adding a small amount of an acid (acetic acid) or base (triethylamine) to the eluent can often resolve streaking for acidic or basic compounds, respectively, by neutralizing them and preventing strong ionic interactions with the silica surface.
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Screening of Recrystallization Solvents
-
Place approximately 20-30 mg of your crude material into several different test tubes.
-
To each tube, add a different solvent from the list below, starting with 0.5 mL.
-
Stir or vortex each tube at room temperature. Note if the solid dissolves completely ("Soluble"), partially ("Partially Soluble"), or not at all ("Insoluble").
-
For tubes where the solid was partially soluble or insoluble, heat the solvent to its boiling point. Note if the solid dissolves completely.
-
If the solid dissolves completely upon heating, place the tube in an ice bath for 15-20 minutes.
-
Observe if a significant amount of crystalline solid forms. An ideal solvent is one that shows poor solubility at room temperature but complete solubility at boiling, with heavy precipitation of crystals upon cooling.
| Table 1: Suggested Solvents for Recrystallization Screening |
| Solvent (in order of increasing polarity) |
| Heptane / Hexane |
| Toluene |
| Dichloromethane (DCM) |
| Diethyl Ether |
| Ethyl Acetate (EtOAc) |
| Acetone |
| Isopropanol (IPA) |
| Ethanol (EtOH) |
| Methanol (MeOH) |
| Water |
Protocol 2: High-Purity Recrystallization
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen recrystallization solvent (or "soluble" solvent for a two-solvent system) in small portions while heating the mixture to a gentle boil with stirring.
-
Continue adding just enough hot solvent until the solid has completely dissolved.
-
Optional (for colored impurities): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum. Assess the purity using the methods described in FAQ Q3.
Protocol 3: TLC Method Development for Column Chromatography
-
Prepare a dilute solution of your crude material in a volatile solvent like dichloromethane or ethyl acetate.
-
On a TLC plate, spot your crude material in several separate lanes.
-
Develop each lane in a different eluent system. Start with the systems suggested in Table 2 below. The goal is to find a system where your desired product has an Rf value of approximately 0.2-0.4.[7]
-
Visualize the plates under a UV lamp.
-
The optimal system will show good separation between your product spot and all impurity spots.
| Table 2: Suggested Starting Eluent Systems for TLC Analysis |
| System (Hexane:Ethyl Acetate) |
| 9:1 |
| 4:1 |
| 2:1 |
| 1:1 |
| System (Dichloromethane:Methanol) |
| 99:1 |
| 95:5 |
Protocol 4: Flash Column Chromatography Purification
This protocol is based on established methods for purifying nitroaromatic compounds.[3][7]
Caption: Standard workflow for flash column chromatography.
-
Column Preparation (Slurry Packing):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
In a beaker, make a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar eluent determined from your TLC analysis.[7]
-
Pour the slurry into the column and use gentle tapping or air pressure to create a uniform, packed bed free of air bubbles. Allow excess solvent to drain to the level of the sand.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Completely evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the dry-loaded sample as a layer on top of the packed column. Add a final thin layer of sand on top to prevent disturbance.
-
Carefully add your eluent and begin elution. Start with a less polar solvent system (e.g., where your product Rf is <0.1) and gradually increase the polarity (gradient elution) if necessary to move your product down the column.
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
-
Analysis:
-
Spot every few fractions on a TLC plate to determine which ones contain your purified product.
-
Combine all fractions that show only a single spot corresponding to your pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield your purified this compound.
-
References
Technical Support Center: Synthesis of 6-Ethoxy-5-nitro-1H-indazole
Welcome to the technical support guide for the synthesis of 6-ethoxy-5-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side product formations encountered during the synthesis, providing in-depth troubleshooting advice and preventative strategies based on established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The most prevalent synthetic route involves the nitration of 6-ethoxy-1H-indazole. While seemingly straightforward, this electrophilic aromatic substitution is sensitive to reaction conditions, often leading to a mixture of products that can complicate purification and reduce yields. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing multiple spots on my TLC plate after nitration, besides my starting material and the desired product. What are these impurities?
This is the most common issue encountered. The additional spots are likely isomeric side products arising from nitration at undesired positions on the indazole ring.
-
Likely Side Products:
-
6-Ethoxy-7-nitro-1H-indazole: The indazole ring can be activated at multiple positions. The C7 position is sterically accessible and can undergo nitration, leading to this regioisomer.
-
6-Ethoxy-4-nitro-1H-indazole: Although less favored due to steric hindrance from the adjacent ethoxy group, nitration at the C4 position is also possible.
-
Dinitro Products: Under harsh nitrating conditions (e.g., high temperatures, excess nitrating agent), dinitration can occur, leading to products like 6-ethoxy-5,7-dinitro-1H-indazole.
-
-
Troubleshooting & Prevention:
-
Control the Temperature: Run the reaction at a low temperature (typically 0 to 5 °C) to improve the selectivity of the nitration. Exothermic reactions can lead to a rise in temperature, favoring the formation of multiple products.
-
Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., nitric acid or a mixture of nitric and sulfuric acid) dropwise to the solution of 6-ethoxy-1H-indazole. This maintains a low concentration of the electrophile and helps to control the reaction's exothermicity.
-
Use a Milder Nitrating Agent: Consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) which can offer better regioselectivity.
-
Q2: My reaction yield is consistently low, even after extending the reaction time. What could be the cause?
Low yields can be attributed to several factors, including incomplete reaction, product degradation, or the formation of soluble side products that are lost during workup.
-
Potential Causes & Solutions:
-
Incomplete Reaction: Ensure your starting material, 6-ethoxy-1H-indazole, is fully dissolved before adding the nitrating agent. Monitor the reaction progress using TLC until the starting material is consumed.
-
Degradation: The nitro group is strongly deactivating, and the indazole ring can be susceptible to degradation under strongly acidic or high-temperature conditions. Avoid excessive heating and prolonged exposure to strong acids.
-
Protonation of the Substrate: In highly acidic media, the indazole ring can be protonated, which deactivates it towards further electrophilic substitution and can hinder the reaction. The choice and concentration of the acid are therefore critical.
-
Q3: I'm having difficulty separating the desired 5-nitro isomer from the other side products. Do you have any purification tips?
The separation of regioisomers can be challenging due to their similar polarities.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method. A silica gel column is typically used.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The desired 5-nitro isomer is generally more polar than the starting material but may have a similar polarity to other nitro isomers. Careful fractionation and analysis of the fractions by TLC are essential.
-
-
Recrystallization: If a significant amount of a single isomer is present as an impurity, recrystallization can be an effective purification technique. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find one that selectively crystallizes the desired product.
-
Summary of Potential Side Products
| Side Product | TLC Profile (Relative to Product) | Formation Conditions | Prevention & Mitigation |
| 6-Ethoxy-7-nitro-1H-indazole | Similar polarity, often a close spot | Higher reaction temperatures, excess nitrating agent | Maintain low temperature (0-5 °C), slow addition of nitrating agent, use a milder nitrating agent. |
| 6-Ethoxy-4-nitro-1H-indazole | May have slightly different polarity | Less common, but favored by less selective conditions | Precise temperature control and slow addition of reagents. |
| 6-Ethoxy-5,7-dinitro-1H-indazole | More polar than the desired product | Excess nitrating agent, higher temperatures, long reaction times | Use stoichiometric amounts of the nitrating agent, maintain low temperature, and monitor the reaction closely by TLC. |
Reaction Pathway and Side Product Formation
The following diagram illustrates the main synthetic pathway to this compound and the competing pathways leading to common side products.
Caption: Reaction scheme for the nitration of 6-ethoxy-1H-indazole.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-ethoxy-1H-indazole (1 equivalent) in concentrated sulfuric acid at 0 °C. Ensure the mixture is homogenous.
-
-
Nitration:
-
Prepare a nitrating mixture by slowly adding nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 6-ethoxy-1H-indazole over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete when the starting material is no longer visible.
-
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
avoiding byproduct formation in 1H-indazole synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support center for 1H-indazole synthesis. As a core scaffold in numerous pharmaceuticals and advanced materials, the successful synthesis of indazoles is paramount.[1] However, the path to a pure 1H-indazole is often complicated by the formation of undesired byproducts, most notably the 2H-indazole isomer, as well as various side-products stemming from incomplete cyclization or side reactions.[1][2]
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and optimize your synthetic routes. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of 2H-indazole byproducts during synthesis or functionalization?
A1: The formation of 2H-indazoles alongside the desired 1H-isomers is rooted in the tautomeric nature of the indazole core.[3] The parent indazole ring exists as two primary tautomers: the 1H- and 2H-forms. While the 1H-tautomer is generally more thermodynamically stable by approximately 2.3 kcal/mol, the energy barrier for interconversion is relatively low.[3] During a reaction, particularly N-alkylation or N-arylation, the reaction can proceed through a common indazolide anion intermediate. The incoming electrophile can then attack either the N-1 or N-2 nitrogen, leading to a mixture of regioisomers. The final product ratio is a delicate balance of kinetic and thermodynamic control, heavily influenced by factors like sterics, electronics, solvent, base, and temperature.[4]
Q2: I am planning a new synthesis. Which general strategies are known to be "cleaner" and produce fewer byproducts?
A2: While every substrate is unique, certain modern methods have been developed specifically to offer higher yields and cleaner product profiles compared to classical, high-temperature approaches.[5]
-
Metal-Free Cyclization of o-Aminobenzoximes: This method, which involves activating an oxime intermediate with an agent like methanesulfonyl chloride, proceeds under mild, metal-free conditions. It demonstrates broad functional group tolerance and often provides high yields (up to 94%) of the 1H-indazole product.[1][5]
-
[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds or N-tosylhydrazones offers a direct and efficient route to the indazole core.[6] These methods can be highly regioselective, depending on the specific precursors used.
-
Reductive Cyclization of o-Nitro-Ketoximes: This strategy provides a pathway to 3-substituted 1H-indazoles and can be an effective alternative to methods that rely on harsher conditions.[7]
It is often beneficial to avoid older methods that require high temperatures and strong acids, as these conditions can promote side reactions like dimerization or the formation of hydrazones that fail to cyclize properly.[1][5]
Q3: Are there specific starting materials that are notoriously problematic for byproduct formation?
A3: Yes, certain precursors require more careful optimization. For instance, the synthesis starting from salicylaldehyde and hydrazine hydrochloride is known to be susceptible to the formation of hydrazone and dimer side products, particularly at the elevated temperatures required for the reaction.[1] Similarly, syntheses involving highly activated or sterically hindered substrates can lead to incomplete reactions or unexpected side products. Careful selection of a synthetic route that is well-documented for your specific substrate class is the best preventative measure.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: My N-alkylation reaction is producing a mixture of N-1 and N-2 regioisomers. How can I improve selectivity for the 1H-indazole product?
This is the most common challenge in indazole functionalization. The key is to manipulate the reaction conditions to favor attack at the N-1 position.
Probable Cause: The choice of base and solvent creates an environment where the kinetic (often N-2) and thermodynamic (often N-1) products are formed in competitive amounts. For example, using potassium carbonate in DMF is known to produce significant mixtures.
Solution Pathway:
-
Confirm Isomer Identity: First, unequivocally identify your major and minor products using 2D NMR techniques (HSQC, HMBC) or by comparing spectra to literature values for known N-1 and N-2 isomers.
-
Optimize Base and Solvent: The combination of sodium hydride (NaH) as the base in an aprotic, less-polar solvent like tetrahydrofuran (THF) is a highly reliable system for promoting N-1 selectivity.[2][4] The sodium cation coordinates preferentially with the N-1 position of the indazolide anion, sterically hindering the N-2 position and directing the electrophile to N-1.[4]
-
Control Temperature: Perform the deprotonation with NaH at 0 °C to ensure controlled formation of the anion. After adding the alkylating agent, allowing the reaction to slowly warm to room temperature or gently heating (e.g., to 50 °C) can help drive the reaction to completion while maintaining excellent regiocontrol.[4]
Data Presentation: Conditions for Regioselective N-Alkylation
| Objective | Base | Solvent | Typical Temp. | Observed N-1:N-2 Ratio | Reference |
| Maximize N-1 Product | NaH | THF | 0 °C to 50 °C | >99:1 | [2][4] |
| Common (Yields Mixtures) | K₂CO₃ | DMF | Room Temp | Variable (e.g., 60:40 to 85:15) | - |
| Common (Yields Mixtures) | Cs₂CO₃ | DMF | Room Temp | Variable | [2] |
Mandatory Visualization: N-1 vs. N-2 Alkylation Pathway
Caption: N-1 vs. N-2 alkylation pathways from a common anion intermediate.
Issue 2: My reaction of an o-substituted carbonyl compound with hydrazine is stalling at the hydrazone intermediate or forming dimers.
This issue is common when using starting materials like salicylaldehyde or 2-haloacetophenones, especially under harsh conditions.[1]
Probable Cause:
-
Hydrazone Stability: The intermediate hydrazone may be too stable to cyclize under the applied reaction conditions. This can be due to electronic effects or insufficient activation (e.g., temperature is too low).
-
Dimerization: At high temperatures or concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Inadequate Acid/Base Catalysis: The cyclization step often requires specific catalysis to proceed efficiently. An incorrect pH or catalyst can halt the reaction.
Solution Pathway:
-
Modify Solvent and Temperature: If using acidic ethanol, consider switching to a higher-boiling aprotic solvent like DMSO or DMF, which can facilitate the cyclization step at a more controlled temperature.[1] However, be cautious and start with moderate temperatures (e.g., 80-100 °C) before pushing higher to avoid decomposition.
-
Introduce a Catalyst: For syntheses starting from o-halo acetophenones with hydrazine, the use of a copper catalyst (e.g., CuO) can promote the initial amination and subsequent cyclization under more controlled conditions.[3]
-
Use an Activating Agent: For syntheses proceeding via an oxime intermediate (from an o-aminoketone), an activating agent like methanesulfonyl chloride is essential to facilitate the ring-closing step under mild conditions.[1]
Mandatory Visualization: Troubleshooting Workflow for Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization reactions.
Experimental Protocols
Protocol 1: High N-1 Regioselectivity Alkylation of 1H-Indazole
This protocol is adapted from methodologies known to favor N-1 substitution.[2][4]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of indazole).
-
Deprotonation: Cool the solvent to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Substrate Addition: Dissolve the substituted 1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. If the reaction is sluggish (monitored by TLC/LC-MS), heat the mixture to 50 °C for 2-4 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the N-1 alkylated product.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability and Storage of 6-Ethoxy-5-Nitro-1H-Indazole
This guide provides an in-depth technical overview of the best practices for the stability, storage, and handling of 6-ethoxy-5-nitro-1H-indazole. Designed for researchers and drug development professionals, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the integrity of your experimental results. Given the limited specific public data on this compound, the recommendations herein are grounded in the established chemistry of analogous nitroaromatic and indazole-containing molecules.
Core Storage Recommendations: A Quick Reference
For experienced users requiring immediate guidance, the following table summarizes the optimal conditions for storing this compound to maintain its long-term purity and stability.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2–8°C (Refrigerated) | Minimizes the rate of potential degradation pathways. While some suppliers suggest room temperature, refrigerated storage is a best practice for long-term stability of complex nitroaromatic compounds[1]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against slow oxidative degradation, to which both the indazole ring and nitro group can be susceptible[1]. Purge the container headspace before sealing. |
| Light Exposure | Protect from Light | Store in an amber or opaque vial. Aromatic nitro compounds are often light-sensitive and can undergo photolytic degradation[2][3][4][5]. |
| Moisture | Tightly Sealed in a Dry Location | The compound is susceptible to hydrolysis. Store in a desiccator or a controlled low-humidity environment to prevent moisture absorption[3][6]. |
| Container | Tightly Sealed, Chemically Inert | Use original supplier packaging or a well-sealed glass vial. Ensure the cap is tight to prevent moisture ingress and sublimation[3]. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound, providing explanations grounded in chemical principles.
Q1: What are the primary degradation pathways for this compound? A1: Based on its structure, this compound is susceptible to three main degradation pathways:
-
Photodegradation: Aromatic nitro compounds can absorb UV-visible light, leading to radical reactions or structural rearrangement[2][5]. This is why storage in the dark is critical.
-
Hydrolysis: Although indazoles are relatively stable, the presence of a strong electron-withdrawing nitro group can increase the ring's susceptibility to nucleophilic attack by water, especially under non-neutral pH conditions[7][8].
-
Oxidation: While the nitro group is already in a high oxidation state, the indazole ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen over long periods. Storing under an inert atmosphere mitigates this risk[1].
Q2: A vendor datasheet lists "room temperature" for storage. Why do you recommend 2–8°C? A2: Vendor recommendations often specify conditions for shipping and short-term storage. For long-term storage, especially for a reference standard or a compound used in multi-year research projects, more stringent conditions are advisable to maximize shelf-life. Lowering the temperature slows down all potential chemical reactions, providing a greater margin of safety against degradation[1]. This is a standard practice in pharmaceutical development to ensure the compound's integrity over time[9][10].
Q3: What are the visual signs of degradation? A3: The pure compound is typically a solid. Any noticeable change in its physical appearance, such as a significant color change (e.g., darkening from a pale yellow to brown), clumping (indicating moisture absorption), or a change in texture, may be a sign of degradation[1]. If you observe any such changes, it is imperative to re-qualify the material's purity before use.
Q4: What chemical classes are incompatible with this compound? A4: To prevent hazardous reactions and degradation, do not store this compound with the following:
-
Strong Oxidizing Agents: Can react vigorously with the indazole ring system.
-
Strong Reducing Agents: Can reduce the nitro group, altering the compound's identity.
-
Strong Acids and Bases: Can catalyze hydrolysis or other decomposition reactions[11][12]. Always segregate chemicals by their hazard class, not alphabetically[3].
Troubleshooting Guide
This section provides solutions for specific issues you may encounter during your experiments.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or Non-Reproducible Experimental Results | Compound Degradation: The most likely cause is that the purity of your stock has been compromised due to improper storage or handling. | 1. Re-qualify the Compound: Perform a purity analysis on your current stock using HPLC or LC-MS. Compare the results to the Certificate of Analysis (CoA) or data from a freshly opened vial.2. Use a Fresh Sample: If degradation is confirmed, discard the old stock and use a new, unopened vial of the compound.3. Review Storage Protocol: Ensure your storage conditions align with the best practices outlined in this guide. |
| Compound Has Visibly Changed Color or Become Tacky | 1. Photodegradation: The vial was likely exposed to light.2. Moisture Absorption: The container seal may have failed or was not properly closed. | 1. Do Not Use: The compound is likely degraded and should not be used in experiments where purity is critical.2. Re-Purification (Advanced): If the material is irreplaceable, you may attempt re-purification (e.g., recrystallization or chromatography) followed by extensive analytical characterization (NMR, MS, HPLC) to confirm its identity and purity.3. Prevention: Always store vials in a dark, dry location (e.g., a desiccator cabinet inside a refrigerator) and ensure caps are tightly sealed after each use[2][4][13]. |
Visual Guides: Stability & Handling Workflows
Visual aids can clarify the complex relationships between storage conditions and compound stability. The following diagrams, rendered in DOT language, illustrate key concepts.
Figure 1: Key environmental factors and their corresponding degradation pathways for this compound.
Figure 2: Recommended workflow for handling this compound from receipt to experimental use.
Protocols for Stability Verification
To ensure the trustworthiness of your experimental data, you must have a self-validating system. The following protocols provide a framework for assessing the stability of your compound.
Protocol 5.1: Baseline Purity Assessment (Upon Receipt)
-
Visual Inspection: Note the physical appearance, color, and consistency of the material.
-
Solubility Test: Dissolve a small amount in a suitable solvent (e.g., DMSO, DMF) to ensure it dissolves completely, indicating the absence of insoluble impurities.
-
HPLC-UV Analysis:
-
Prepare a stock solution at a known concentration (e.g., 1 mg/mL).
-
Develop a suitable HPLC method (e.g., C18 column, water/acetonitrile gradient with 0.1% formic acid).
-
Inject the sample and determine the peak area of the main compound.
-
Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Record Keeping: Archive this initial purity data along with the lot number and date. This is your baseline for all future stability checks.
Protocol 5.2: Forced Degradation (Stress) Study
Forced degradation studies are used to rapidly identify potential degradation pathways and develop stability-indicating analytical methods[10][14].
-
Preparation: Prepare four separate samples of the compound (solid or in solution).
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the sample to a high-intensity light source (ICH-compliant photostability chamber) for 24 hours.
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV/MS alongside an unstressed control sample.
-
Interpretation: Identify any new peaks that appear (degradants) and the percentage loss of the parent compound under each condition. This will confirm its sensitivity to light, pH, and oxidation.
Protocol 5.3: Long-Term Stability Monitoring
This protocol simulates real-world storage to determine the compound's shelf-life under your lab's conditions[9][15].
-
Sample Preparation: Place a precisely weighed amount of the compound into several amber glass vials. Purge with argon or nitrogen, seal tightly, and label with the date and storage condition.
-
Storage: Place the vials under the recommended conditions (2–8°C, protected from light).
-
Time Points: Establish a testing schedule (e.g., 0, 3, 6, 12, and 24 months)[10].
-
Analysis at Each Time Point:
-
Remove one vial from storage.
-
Allow it to equilibrate to room temperature before opening to prevent condensation.
-
Perform a visual inspection.
-
Conduct a purity analysis using the same HPLC method established in Protocol 5.1.
-
-
Data Evaluation: Compare the purity at each time point to the baseline data. A significant drop in purity indicates that the compound is degrading under the tested storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. csuohio.edu [csuohio.edu]
- 4. trustrade.ae [trustrade.ae]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacelabs.com [pacelabs.com]
- 10. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 11. cedrec.com [cedrec.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. camlab.co.uk [camlab.co.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: 6-Ethoxy-5-nitro-1H-indazole Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for the synthesis and troubleshooting of 6-ethoxy-5-nitro-1H-indazole. This document is designed to provide in-depth, experience-based insights into common challenges encountered during the synthesis of this and related nitroindazole compounds. Our goal is to equip you with the knowledge to diagnose reaction failures, optimize conditions, and ensure the integrity of your final product. The indazole scaffold is a critical pharmacophore in modern drug discovery, and mastering its synthesis is key to advancing novel therapeutic programs.[1][2][3]
Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues reported by researchers. We recommend starting here for a rapid diagnosis of your experimental outcomes.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Incomplete conversion is a frequent issue in heterocyclic synthesis.[4] A systematic check of the following parameters is the most effective troubleshooting approach:
-
Reagent Purity & Stoichiometry: Verify the purity of your starting materials (e.g., substituted 2-halobenzaldehydes or 2-aminotoluenes) and cyclization agents (e.g., hydrazine). Impurities can poison catalysts or introduce competing side reactions.[4] Ensure precise stoichiometric control, especially for the limiting reagent.
-
Atmospheric Conditions: Many cyclization and coupling reactions are sensitive to moisture and oxygen.[4] If your protocol involves organometallics, strong bases (like NaH), or palladium catalysts, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) and anhydrous solvents.[5]
-
Thermal Stability: The starting materials or the desired indazole product may be thermally labile.[6] Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for potential degradation over time, especially if the reaction requires elevated temperatures.[4]
-
Inefficient Mixing: In heterogeneous reactions (e.g., those involving a solid base), inefficient stirring can lead to localized concentration gradients and poor reaction rates. Ensure your stir rate is sufficient for the scale and viscosity of your reaction mixture.[4]
Q2: The reaction worked, but my yield is significantly lower than expected. Where could I be losing my product?
A2: Low yields, despite the consumption of starting materials, often point to either the formation of soluble side products or losses during the workup and purification phases.[6]
-
Workup Losses: this compound has both a weakly basic nitrogen and a potentially acidic N-H proton. During aqueous workup, check the pH of your aqueous layer before extraction. The product could be partially soluble in either acidic or basic aqueous solutions. Perform extractions with an appropriate organic solvent (e.g., ethyl acetate) and consider back-extracting the aqueous layers.[7]
-
Purification Issues: Nitro-substituted aromatic compounds can sometimes be challenging to purify via flash chromatography. They may streak on silica gel or decompose. Consider using a different stationary phase (e.g., alumina) or alternative purification methods like recrystallization. For recrystallization of nitroindazoles, solvents like methanol or ethanol are often effective.[8]
-
Formation of Regioisomers: Alkylation or acylation of the indazole core can occur at either the N1 or N2 position, leading to a mixture of isomers that can be difficult to separate and may reduce the isolated yield of the desired product.[5] Careful selection of the base and solvent can influence the regioselectivity of this step.
Q3: My final product is a dark, tar-like substance instead of the expected solid. What causes this?
A3: Tar formation is a common indicator of product decomposition or polymerization, often catalyzed by strong acids or high temperatures.[6]
-
Cause: The nitro group on the indazole ring is a strong electron-withdrawing group, which can make the compound susceptible to decomposition under harsh conditions. Intramolecular cyclizations involving diazotization, a common route to indazoles, must be carefully temperature-controlled to prevent side reactions.[8][9] For instance, adding sodium nitrite solution too quickly or at a temperature above 25°C can lead to the formation of undesirable diazoamino compounds and other polymeric materials.[8]
-
Prevention:
-
Temperature Control: Maintain strict temperature control throughout the reaction, especially during exothermic steps like diazotization. Use an ice bath to keep the temperature within the recommended range.[8][9]
-
Slow Reagent Addition: Add critical reagents, such as the diazotizing agent, slowly and portion-wise to manage the reaction exotherm and maintain a low instantaneous concentration.[10]
-
Quench Promptly: Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly and proceed with the workup to avoid prolonged exposure to potentially harsh conditions.
-
Section 2: In-Depth Troubleshooting Workflow
When simple checks do not resolve the issue, a more structured approach is necessary. The following workflow helps diagnose more complex reaction failures.
Workflow: Diagnosing a Failed Indazole Synthesis
Caption: A logical workflow for troubleshooting failed reactions.
Section 3: Key Experimental Protocols & Data
Success in synthesizing this compound often relies on mastering the key cyclization step. Below is a representative protocol based on common indazole synthesis strategies, such as the Jacobson or related cyclization methods.[1][11]
Protocol: Synthesis of 5-Nitro-1H-indazole via Diazotization-Cyclization
This protocol is adapted from a standard procedure for a related compound, 5-nitroindazole, which serves as a foundational method for many substituted nitroindazoles.[8]
Materials:
-
2-Methyl-4-nitroaniline (or appropriate substituted precursor)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottomed flask equipped with an efficient mechanical stirrer, dissolve the starting aniline (e.g., 2-methyl-4-nitroaniline, 1.0 eq) in glacial acetic acid.[8] Cool the solution in an ice bath to 15-20°C.
-
Diazotization: Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of water. Add this solution all at once to the stirred aniline solution. Crucially, monitor the internal temperature and ensure it does not rise above 25°C. [8]
-
Reaction: Continue stirring for 15-30 minutes to complete the diazotization. The solution can then be allowed to stand at room temperature for an extended period (e.g., 3 days) to allow for the cyclization to complete.[8]
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue and stir to form a slurry.
-
Isolation: Filter the crude product, wash thoroughly with cold water, and dry.
-
Purification: The crude material can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, often with the use of decolorizing charcoal to remove colored impurities.[8]
Data Table: Common Solvents for Indazole Synthesis & Purification
The choice of solvent is critical and can influence reaction rate, selectivity, and ease of purification.[10]
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case | Notes |
| Glacial Acetic Acid | 6.2 | 118 | Diazotization-cyclization reactions[8] | Acts as both solvent and acid catalyst. |
| Dimethylformamide (DMF) | 6.4 | 153 | N-alkylation, coupling reactions[5] | High boiling point, good for reactions requiring heat. Must be anhydrous for many applications. |
| Ethanol/Methanol | 5.2 / 6.6 | 78 / 65 | Recrystallization, some cyclizations[8] | Excellent for purifying final products. |
| Dichloromethane (DCM) | 3.4 | 40 | Protection reactions (e.g., THP protection)[12] | Low boiling point, easy to remove. |
| Toluene | 2.4 | 111 | Azeotropic removal of water | Can be used to drive condensation reactions to completion. |
Section 4: Mechanistic Insights & Advanced Troubleshooting
Understanding Tautomerism and Regioselectivity
Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally more stable.[2][11] This tautomerism is critical when performing reactions on the indazole nitrogen, such as alkylation or acylation.
Caption: Tautomeric equilibrium of the indazole core.
Q: I am attempting to alkylate my indazole, but I get a mixture of N1 and N2 alkylated products. How can I control the regioselectivity?
A: Controlling N1 vs. N2 selectivity is a classic challenge. The outcome depends heavily on the reaction conditions:
-
For N1 Alkylation (Thermodynamic Product): Use a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like DMF.[5] This completely deprotonates the indazole, and the resulting anion typically reacts with the electrophile at the more thermodynamically stable N1 position.
-
For N2 Alkylation (Kinetic Product): Conditions that favor the less stable 2H-tautomer or involve a more coordinate cation can lead to N2 substitution. This can sometimes be achieved using bases like potassium carbonate (K₂CO₃) in solvents like acetone or acetonitrile, although mixtures are still common.
Dealing with Nitro Group Reductions
Q: During a subsequent reaction step, I am seeing evidence of my nitro group being reduced to an amine. How can I avoid this?
A: The nitro group is susceptible to reduction by various reagents, most notably catalytic hydrogenation (e.g., H₂/Pd-C) and certain reducing metals (e.g., SnCl₂, Fe).[12][13]
-
Reagent Selection: If you need to perform a reduction elsewhere in the molecule, choose a reagent that is selective. For example, if you need to reduce an ester or an aldehyde without touching the nitro group, sodium borohydride (NaBH₄) is often a safe choice.
-
Protecting Groups: If a harsh reduction is unavoidable, consider protecting the indazole core first. However, it is often synthetically more efficient to introduce the nitro group late in the synthesis or to choose a synthetic route that avoids reductive conditions altogether.
-
Orthogonal Strategies: If the goal is to produce the 6-amino-5-ethoxy-1H-indazole, a direct reduction of the nitro group is the intended pathway. Reagents like iron powder in ammonium chloride solution or stannous chloride (SnCl₂) are commonly employed for this transformation.[12][13]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 6-Ethoxy-5-Nitro-1H-Indazole
Welcome to the technical support guide for the synthesis and optimization of 6-ethoxy-5-nitro-1H-indazole. This document is designed for researchers, process chemists, and drug development professionals who are working with this key intermediate. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Introduction: The Importance of a Key Intermediate
This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Its precise and efficient synthesis is paramount to ensure the purity and yield of the final active pharmaceutical ingredient (API). The most common synthetic route involves an intramolecular cyclization of a substituted aniline precursor, typically via a diazotization reaction.[1] However, this process is sensitive to several variables that can impact reaction success. This guide provides a structured approach to overcoming these challenges.
Core Synthesis Pathway Overview
The synthesis of this compound generally proceeds via the diazotization of a 2-alkyl-4-ethoxy-5-nitroaniline derivative, followed by intramolecular cyclization. A plausible and commonly used precursor is 2-amino-4-ethoxy-5-nitrotoluene or a similar analogue. The core transformation relies on converting the primary amine into a diazonium salt, which then undergoes cyclization to form the indazole ring.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The diazotization of the aniline precursor is unequivocally the most critical step. The diazonium salt intermediate is thermally unstable. Improper temperature control during its formation and subsequent cyclization is the primary cause of low yields and the formation of phenolic impurities from premature decomposition.[1]
Q2: Why is glacial acetic acid commonly used as the solvent?
A2: Glacial acetic acid serves a dual purpose. It acts as a solvent for the aniline precursor and provides the necessary acidic environment to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). Its relatively high boiling point also allows for controlled heating during the cyclization step that follows diazotization.[1][2]
Q3: Can I use other diazotizing agents besides sodium nitrite?
A3: Yes, tert-butyl nitrite is a common alternative to sodium nitrite.[1][2] It is an organic-soluble reagent that can be used in non-aqueous conditions and often provides a milder reaction, which can sometimes improve yields by reducing side reactions. However, it is more expensive and may require adjustments to the reaction solvent and temperature profile.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've only recovered starting material. What are the likely causes and how can I fix it?
A: This is the most common issue and can be traced to several factors. A systematic approach is required to diagnose the problem.
Causality & Solution Workflow:
-
Ineffective Diazotization:
-
Reasoning: The formation of the diazonium salt is the linchpin of the reaction. If this step fails, no product can be formed. This is often due to temperature excursions or impure reagents.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of your nitrite source (e.g., a solution of sodium nitrite in water).[1] Use a properly calibrated thermometer and an efficient cooling bath (ice-salt or a cryocooler).
-
Reagent Quality: Use freshly purchased and properly stored sodium nitrite. Old NaNO₂ can absorb moisture and degrade, reducing its effective molarity. Ensure your aniline precursor is pure.
-
Acid Stoichiometry: Ensure a sufficient excess of acid is present to fully protonate the aniline and generate nitrous acid.
-
-
-
Decomposition of Diazonium Intermediate:
-
Reasoning: Even if formed successfully, the diazonium salt can decompose if the temperature rises prematurely or if it is held in solution for too long before cyclization. The primary decomposition pathway involves reaction with water to form a phenol, which can lead to a complex mixture of tar-like byproducts.
-
Solution: Once the diazotization is complete (typically confirmed by a negative starch-iodide paper test for excess nitrous acid), proceed to the cyclization step without unnecessary delay.
-
-
Failed Cyclization:
-
Reasoning: The ring-closing step requires sufficient thermal energy. However, excessive heat can cause degradation.
-
Solution: After diazotization, allow the reaction to warm slowly to room temperature, then gently heat if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature and time. A typical range might be 40-60 °C.
-
References
Technical Support Center: Scaling Up the Synthesis of 6-Ethoxy-5-nitro-1H-indazole
Welcome to the Technical Support Center for the synthesis of 6-ethoxy-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis. We will delve into a plausible synthetic route, address potential pitfalls in a question-and-answer format, and provide field-proven insights to ensure a safe, efficient, and reproducible process.
Plausible Synthetic Route
Given the absence of a direct literature precedent for the synthesis of this compound, we propose a two-step approach based on established methodologies for analogous compounds. The synthesis commences with the formation of the 6-ethoxy-1H-indazole precursor, followed by a critical nitration step.
Technical Support Center: Identification of Impurities in 6-ethoxy-5-nitro-1H-indazole
Welcome to the Technical Support Center for 6-ethoxy-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and characterization of impurities in this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the quality and integrity of your research.
Introduction
This compound is a key building block in medicinal chemistry.[1] The purity of this starting material is paramount, as impurities can have unforeseen consequences on reaction outcomes, biological activity, and safety profiles. This guide will walk you through the common types of impurities you may encounter, the analytical techniques to identify them, and troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter in my sample of this compound?
The impurities in this compound can be broadly categorized into three groups: synthesis-related impurities, degradation products, and residual contaminants.
-
Synthesis-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, byproducts, and isomers.[2]
-
Positional Isomers: The nitration of 6-ethoxy-1H-indazole can potentially yield other nitro-isomers, such as 4-nitro and 7-nitro derivatives. The position of the nitro group significantly influences the chemical shifts in NMR spectra, aiding in their identification.[3]
-
N-Alkylated Isomers: Indazoles exist in two stable tautomeric forms: 1H and 2H.[4][5] During synthesis, alkylation can occur on either nitrogen, leading to the formation of the N-2 isomer (6-ethoxy-5-nitro-2H-indazole) alongside the desired N-1 product. The 1H-tautomer is generally more thermodynamically stable.[6]
-
Over-nitrated or Under-nitrated Species: Incomplete nitration can leave residual 6-ethoxy-1H-indazole. Conversely, harsh nitrating conditions could lead to the formation of dinitro-indazole species.
-
Starting Materials and Reagents: Trace amounts of precursors used in the synthesis may remain in the final product.
-
-
Degradation Products: These impurities form over time due to storage conditions or exposure to stress factors like light, heat, or incompatible chemicals. Nitroaromatic compounds can be susceptible to degradation.[7] Forced degradation studies are essential to proactively identify these potential impurities.[6][8]
-
Residual Solvents and Inorganic Impurities: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, DMF) may be present in the final product. Inorganic impurities can originate from reagents or manufacturing equipment.[9]
Table 1: Summary of Potential Impurities in this compound
| Impurity Type | Specific Example(s) | Rationale for Presence | Key Identification Techniques |
| Positional Isomer | 6-ethoxy-4-nitro-1H-indazole, 6-ethoxy-7-nitro-1H-indazole | Non-selective nitration during synthesis. | HPLC, LC-MS, 1D/2D NMR |
| N-Alkylated Isomer | 6-ethoxy-5-nitro-2H-indazole | Alkylation can occur on either nitrogen of the indazole ring.[8] | HPLC, LC-MS, 1D/2D NMR |
| Starting Material | 6-ethoxy-1H-indazole | Incomplete nitration reaction. | HPLC, GC-MS |
| Byproduct | Dinitro-6-ethoxy-1H-indazole | Over-nitration during synthesis. | HPLC, LC-MS |
| Degradation Product | 5-amino-6-ethoxy-1H-indazole | Reduction of the nitro group under certain conditions. | HPLC, LC-MS |
| Residual Solvent | Ethanol, Ethyl Acetate, DMF | Used in synthesis and purification. | GC-HS (Gas Chromatography-Headspace) |
Troubleshooting Guides
Issue 1: An unknown peak is observed in my HPLC chromatogram.
Logical Workflow for Unknown Peak Identification:
Caption: Workflow for identifying unknown HPLC peaks.
Step-by-Step Troubleshooting:
-
System Suitability Check: Before analyzing your sample, ensure your HPLC system is performing correctly by running a system suitability test with a known standard. This will confirm that the column, mobile phase, and detector are all functioning as expected.
-
Retention Time Analysis: Compare the retention time of the unknown peak to that of your starting materials and any known or suspected byproducts.
-
Spiking Study: To confirm the identity of a suspected impurity, "spike" your sample with a small amount of the pure, suspected compound. If your suspicion is correct, the area of the corresponding peak in the chromatogram will increase, while no new peak should appear.
-
LC-MS Analysis: If the impurity is not a known compound, the next step is to obtain its mass spectrum. An LC-MS analysis will provide the molecular weight of the unknown peak. This information is crucial for proposing potential molecular formulas and structures.
-
Fraction Collection and NMR Analysis: For definitive structural elucidation, the unknown impurity needs to be isolated. This can be achieved using preparative HPLC. Once isolated, a suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) can be performed to determine the exact structure of the impurity.[1]
Issue 2: How can I differentiate between the N-1 and N-2 isomers of 6-ethoxy-5-nitro-indazole?
Differentiating between N-1 and N-2 isomers is a common challenge in indazole chemistry.[8] Spectroscopic methods, particularly NMR, are the most effective tools for this purpose.
-
1H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring are significantly different for N-1 and N-2 isomers. For N-1 substituted indazoles, the proton at the 3-position (H-3) typically appears at a certain chemical shift, while in N-2 isomers, this proton is often more deshielded and appears at a higher chemical shift.[5]
-
13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring, particularly C-3, are also diagnostic for distinguishing between N-1 and N-2 isomers.[3]
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations between protons and carbons. For example, observing a correlation between the protons of the ethoxy group and the carbons of the indazole ring can help confirm the substitution pattern.
Issue 3: I suspect my sample has degraded. How can I identify the degradation products?
To identify potential degradation products, a forced degradation study is recommended.[6] This involves subjecting your sample of this compound to a variety of stress conditions to accelerate degradation.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, store the solid compound at an elevated temperature. For photolytic stress, expose the sample to a light source as per ICH Q1B guidelines. Include a control sample stored under normal conditions.
-
Stress Application: Expose the samples to the stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: Analyze the stressed samples and the control sample using a stability-indicating HPLC method. This is an HPLC method that can separate the parent compound from all potential degradation products.
-
Peak Identification: Compare the chromatograms of the stressed samples to the control. New peaks that appear in the stressed samples are potential degradation products. These can then be further characterized using LC-MS and NMR.
Detailed Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable NH proton.[2]
-
Data Acquisition (1H NMR):
-
Spectrometer: 400 MHz or higher.
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Reference the spectrum to tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition (13C NMR):
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR: If necessary, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in structural elucidation.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 6-ethoxy-5-nitro-1H-indazole
Welcome to the technical support center for the purification of 6-ethoxy-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] A successful recrystallization yields a product of high purity by separating it from impurities that are either highly soluble or insoluble in the chosen solvent system.[3][4]
This document provides a structured, in-depth guide in a question-and-answer format to address common challenges, supplemented with detailed protocols and troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: How do I select the optimal solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1][3] Conversely, impurities should remain in solution upon cooling or be insoluble in the hot solvent.[3][5]
Given the structure of this compound, which contains both polar (nitro group, indazole N-H) and non-polar (ethoxy group, benzene ring) functionalities, moderately polar solvents are excellent starting points.
Recommended Screening Protocol:
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature, up to about 0.5 mL.[6]
-
Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.[4]
-
Gently heat the tubes that showed poor room-temperature solubility in a water bath. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
If a single solvent is not effective, a mixed-solvent system is a powerful alternative.[3][7] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble. A common pair for a molecule like this would be Ethanol (good) and Water (bad).
Q2: My compound has "oiled out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[8] This often happens when the solution is too concentrated or cools too quickly, or when the melting point of the impure solid is lower than the temperature of the solution.[9][10]
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the mixture until the oil completely redissolves into a clear solution.
-
Add More Solvent: Add a small amount of additional hot solvent (10-20% more volume) to reduce the saturation level.[8][9]
-
Ensure Slow Cooling: This is critical. Allow the flask to cool gradually on the benchtop, insulated from the cold surface by a cork ring or paper towels.[9] Do not immediately place it in an ice bath. Slow cooling provides time for the crystal lattice to form correctly.[1]
-
Consider a Different Solvent: If oiling persists, the chosen solvent system may be unsuitable. A solvent with a lower boiling point might be necessary, or you may need to adjust the ratio in a mixed-solvent system.
Q3: No crystals have formed even after the solution has cooled completely. What is the problem?
Answer: This is a very common issue, and it almost always means that too much solvent was used, resulting in a solution that is not saturated at low temperatures.[9][11]
Corrective Actions:
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent under a fume hood. Reduce the volume by 25-30% and then allow it to cool again.[9]
-
Induce Crystallization: If the solution is saturated but supersaturated, crystallization may need to be initiated.[11]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11][12]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystallization.[11]
-
Deep Cooling: Once the solution has fully cooled to room temperature, place it in an ice-water bath or a freezer to further decrease solubility.
-
Q4: My final yield is very low. How can I improve recovery?
Answer: A low yield can result from several factors. While some loss of product is inherent to recrystallization, it can be minimized.
Potential Causes and Solutions:
-
Excess Solvent: As discussed in Q3, using too much solvent is the primary cause of product loss to the mother liquor (the remaining solution after filtration).[9] Use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated, and use a stemless or short-stemmed funnel to prevent clogging.[10]
-
Inappropriate Washing: Washing the collected crystals with room-temperature solvent can dissolve a significant portion of your product. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[7]
-
Inherent Solubility: The compound may have significant solubility in the solvent even at low temperatures. If this is the case, cooling the mother liquor to a very low temperature (e.g., -20 °C) may yield a second crop of crystals, which can be collected separately.
Data Summary: Solvent Selection for this compound
The following table provides a representative summary of a solvent screening experiment to guide your selection process. Results are based on the expected behavior of a moderately polar, aromatic nitro compound.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Water | Insoluble | Insoluble | None | Poor choice as a single solvent. Potentially useful as an anti-solvent. |
| Hexane | Insoluble | Sparingly Soluble | Poor | Too non-polar. May be useful as an anti-solvent with ethyl acetate. |
| Toluene | Sparingly Soluble | Soluble | Slow, well-formed crystals | Good potential. High boiling point allows for a large temperature gradient. |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Good, but may require concentration | Promising. May retain too much compound in solution. Consider an ethyl acetate/hexane system. |
| Acetone | Soluble | Very Soluble | Poor | Too effective a solvent; difficult to achieve saturation upon cooling. |
| Isopropanol | Sparingly Soluble | Soluble | Good, well-formed crystals | Excellent Candidate. Good balance of properties. |
| Ethanol | Soluble | Very Soluble | Requires significant cooling or anti-solvent | Good, but may be too strong. An ethanol/water mixture is a classic and effective choice.[7] |
Detailed Experimental Protocol: Recrystallization from Isopropanol
This protocol provides a step-by-step methodology for the purification of this compound using isopropanol, a commonly successful solvent.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with stirring capability
-
Stemless or short-stemmed funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source (for crystal collection)
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar. Add a small portion of isopropanol (e.g., 5-7 mL) and, with gentle stirring, heat the mixture to a near boil.
-
Achieve Saturation: Continue adding hot isopropanol in small increments until the solid just dissolves completely.[2] Avoid adding a large excess of solvent. Note the total volume of solvent used.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), a hot gravity filtration is necessary. To do this, place a fluted filter paper in a pre-heated stemless funnel resting on a pre-heated receiving flask. Add ~10% extra solvent to the boiling solution to prevent premature crystallization and pour it through the filter paper.[1][10] Boil off the extra solvent from the filtrate before cooling.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop.[1] Do not disturb the flask during this period. Crystal formation should begin as the solution cools.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: With the vacuum off, add a very small amount of ice-cold isopropanol to the crystals to wash away any remaining soluble impurities. Re-apply the vacuum to pull the wash solvent through.
-
Drying: Allow the crystals to dry on the filter funnel under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the compound's melting point.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [wiredchemist.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. reddit.com [reddit.com]
Validation & Comparative
Navigating the Nitroindazole Landscape: A Comparative Guide to 6-Ethoxy-5-Nitro-1H-Indazole and Its Isomeric Relatives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. The introduction of a nitro group to this scaffold has yielded a plethora of compounds with significant biological activities, ranging from anticancer to antiparasitic properties. This guide provides an in-depth comparative analysis of 6-ethoxy-5-nitro-1H-indazole and other key nitroindazole derivatives, offering insights into their synthesis, structure-activity relationships, and potential therapeutic applications. While direct experimental data for this compound is not yet prevalent in the public domain, this guide synthesizes available information on closely related analogues to provide a predictive framework for its potential performance and to guide future research endeavors.
The Nitroindazole Scaffold: A Gateway to Diverse Bioactivity
Nitroindazoles have garnered considerable attention in drug discovery due to their wide spectrum of biological activities. The position of the nitro group on the indazole ring, as well as the nature and location of other substituents, profoundly influences the pharmacological profile of these compounds. The electron-withdrawing nature of the nitro group can modulate the physicochemical properties of the molecule, impacting its target binding, cell permeability, and metabolic stability.
Derivatives of 5-nitroindazole and 6-nitroindazole have demonstrated promising efficacy in several therapeutic areas:
-
Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of nitroindazole derivatives against a variety of cancer cell lines. The proposed mechanism for some nitro-heterocyclic compounds involves the intracellular reduction of the nitro group to form reactive radical species that can induce cellular damage and trigger apoptosis in cancer cells.
-
Antiparasitic Activity: Nitroindazoles have shown significant potential in combating parasitic infections, including leishmaniasis and Chagas disease.[1][2] The mechanism of action is often linked to the parasite-specific nitroreductases that activate the prodrug, leading to the generation of cytotoxic metabolites within the parasite.[3]
-
Anti-inflammatory and Other Activities: Certain nitroindazole derivatives have also been investigated for their anti-inflammatory and other biological properties, underscoring the broad therapeutic potential of this chemical class.[4]
Synthesis of this compound: A Proposed Pathway
A potential precursor is 6-ethoxy-5-nitro-1-tetralone , which can be synthesized from 6-ethoxy-1-tetralone . The nitration of 6-methoxy-1-tetralone has been reported to yield a mixture of 5-nitro and 7-nitro isomers, suggesting a similar outcome for the ethoxy analogue.[5]
The proposed synthetic workflow is as follows:
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
A Comparative Guide to the Biological Activity of 6-Ethoxy-5-Nitro-1H-Indazole Derivatives
In the landscape of medicinal chemistry, the 1H-indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory activities.[1][3] This guide focuses on a specific, yet underexplored, class of these compounds: 6-ethoxy-5-nitro-1H-indazole derivatives. While direct experimental data on this precise substitution pattern is nascent, we can extrapolate and build a comprehensive comparative analysis by examining the well-documented activities of closely related 5-nitro and 6-substituted indazole analogues. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a foundational understanding of their potential biological activities, supported by established experimental protocols and mechanistic insights.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Nitroindazole derivatives have consistently emerged as promising candidates in oncology research, demonstrating significant antiproliferative effects across various cancer cell lines.[4][5][6] The presence of the nitro group, a strong electron-withdrawing moiety, is often crucial for cytotoxic activity.[7] Studies on related 6-nitro and 5-nitro benzo[g]indazole derivatives have shown IC50 values in the low micromolar range, highlighting the potential of the nitro-indazole scaffold in developing new anticancer agents.[6][8]
Comparative Antiproliferative Activity
To contextualize the potential efficacy of this compound derivatives, the following table summarizes the performance of analogous nitro-substituted indazoles against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative | Compound 2f | 4T1 (Breast Cancer) | 0.23 | [4] |
| Indazole Derivative | Compound 2f | A549 (Lung Cancer) | 1.15 | [4] |
| 1H-indazole-3-amine | Compound 6o | K562 (Leukemia) | 5.15 | [9][10] |
| 1H-indazole-3-amine | Compound 6o | A549 (Lung Cancer) | >50 | [9] |
| Benzo[g]indazole | Nitro-based derivative | NCI-H460 (Lung) | 5-15 | [6] |
This table presents data from related nitro-substituted indazoles to infer the potential activity of the topic compounds.
Mechanistic Insights: Induction of Apoptosis
The anticancer activity of indazole derivatives is often linked to their ability to induce programmed cell death, or apoptosis.[5] For instance, compound 2f, a potent indazole derivative, was found to dose-dependently promote apoptosis in 4T1 breast cancer cells.[4] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4][5] Furthermore, some derivatives may affect the cell cycle and key signaling pathways like the p53/MDM2 pathway.[9]
Caption: Apoptosis induction pathway targeted by indazole derivatives.
Experimental Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells.[11] Its principle lies in the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Efficacy: A New Frontier Against Pathogens
Nitro-heterocyclic compounds, including nitroimidazoles and nitroindazoles, have a long history as effective antimicrobial agents.[12][13] The nitro group is often reduced within the microbial cell to form reactive radicals that damage DNA and other critical biomolecules. Several studies have highlighted the antibacterial and antifungal potential of 5-nitroindazole derivatives, making this a promising area of investigation for 6-ethoxy-5-nitro analogues.[14]
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related nitroimidazole and indole derivatives, providing a benchmark for the expected potency of 6-ethoxy-5-nitro-1H-indazoles.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Nitroimidazole-Oxadiazole | Compound 11 | E. coli | 1.56 - 3.13 | [13] |
| Nitroimidazole-Oxadiazole | Compound 12 | S. aureus | 1.56 - 6.25 | [13] |
| Indole-Triazole | Compound 3c | B. subtilis | 3.125 | [15] |
| Indole-Thiadiazole | Compound 2c | B. subtilis | 3.125 | [15] |
This table presents data from related nitro-heterocycles to infer the potential activity of the topic compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][17] It is considered a gold standard for susceptibility testing.[16]
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity [mdpi.com]
- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. turkjps.org [turkjps.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6-Ethoxy-5-nitro-1H-indazole
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 6-ethoxy-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. By synthesizing established regulatory guidelines with practical, field-proven insights, this document serves as a comprehensive resource for developing and validating robust analytical methods for this and structurally similar nitroaromatic compounds.
The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[1][2] This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its widespread applicability for non-volatile and thermally labile compounds like indazole derivatives.[3] We will also discuss Gas Chromatography (GC) as a potential alternative, considering the compound's characteristics.
The Imperative of Method Validation in Pharmaceutical Development
Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] It is not merely a regulatory checkbox but a fundamental aspect of quality assurance, ensuring product quality, safety, and efficacy.[4] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential parameters for analytical method validation.[5][6][7]
The core validation parameters, as defined by these regulatory bodies, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[5][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5][8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8][11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound is primarily dictated by its physicochemical properties. As a substituted nitroaromatic indazole, it is expected to be a solid at room temperature with a defined chromophore, making it amenable to UV-Vis detection.
| Technique | Principle | Applicability for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Highly suitable for the analysis of non-volatile and thermally labile compounds like indazole derivatives.[3] | High resolution, sensitivity, and adaptability for quantitative analysis.[3] | May require more complex sample preparation. |
| Gas Chromatography (GC) | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Potentially applicable if the compound is sufficiently volatile or can be derivatized to increase volatility. | High efficiency and sensitivity, especially when coupled with mass spectrometry. | Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity. |
For the purpose of this guide, we will focus on the validation of an HPLC method, as it represents the most robust and widely applicable approach for this class of compounds.
Experimental Protocols: A Step-by-Step Guide to HPLC Method Validation
The following protocols are designed to provide a comprehensive framework for the validation of an HPLC method for the quantification of this compound.
HPLC System and Chromatographic Conditions
A typical HPLC system consists of a pump, an autosampler, a column oven, and a detector. For this compound, a UV-Vis detector is appropriate.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point for method development.[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax). For nitroaromatic compounds, this is often around 254 nm.[12]
-
Injection Volume: 10 µL
Validation Workflow
The validation process should be systematically executed and documented.
Workflow for Analytical Method Validation.
Detailed Experimental Procedures
Objective: To demonstrate that the analytical method is specific for this compound and that there is no interference from excipients, impurities, or degradation products.
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of this compound.
-
Analyze a sample of the drug substance spiked with known impurities and potential degradation products.
-
If analyzing a drug product, analyze a placebo formulation.
-
Assess peak purity using a photodiode array (PDA) detector.
Acceptance Criteria: The peak for this compound should be well-resolved from other peaks, and the peak purity should pass the software's acceptance criteria.
Objective: To establish a linear relationship between the concentration of this compound and the detector response over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare samples of a placebo (for drug products) or a blank matrix spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.[13]
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.
Procedure:
-
Introduce small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the quantitative results.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the quantitative results should not be significantly affected by the variations.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical data for structurally similar nitroaromatic compounds.
| Validation Parameter | Acceptance Criteria | Typical Performance for Analogous Compounds | Reference |
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999 | [8] |
| Linearity (r²) | ≥ 0.999 | 0.9998 | [3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.6 - 100.4% | [3] |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.4% | [3] |
| LOD | Signal-to-noise ratio of 3:1 | 0.05 - 0.2 µg/mL | [3] |
| LOQ | Signal-to-noise ratio of 10:1 | 0.15 - 0.6 µg/mL | [9] |
Visualizing the Validation Process
A clear understanding of the relationships between different validation parameters is crucial.
Interrelationship of Analytical Method Validation Parameters.
Conclusion
The validation of analytical methods for pharmaceutical intermediates like this compound is a critical exercise that underpins the quality and safety of the final drug product. By adhering to the principles outlined in regulatory guidelines and employing a systematic, scientifically sound approach, researchers can develop and validate robust analytical methods that are fit for their intended purpose. This guide provides a comprehensive framework for this process, emphasizing the importance of understanding the causality behind experimental choices and ensuring the integrity of the generated data.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. propharmagroup.com [propharmagroup.com]
- 9. wjarr.com [wjarr.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Spectroscopic Guide to 6-Ethoxy-5-nitro-1H-indazole and Its Positional Isomers
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. The strategic placement of substituents on the indazole ring system is a key determinant of a compound's pharmacological profile, influencing its efficacy and specificity. Among the myriad of substituted indazoles, 6-ethoxy-5-nitro-1H-indazole stands out as a significant building block in the synthesis of novel therapeutic agents. The precise arrangement of the ethoxy and nitro groups on the benzene portion of the indazole core dictates the molecule's electronic and steric properties, which in turn affects its interactions with biological targets.
For researchers in drug discovery and development, the unambiguous structural elucidation of a target molecule and the ability to distinguish it from its isomers are of paramount importance. Positional isomers can exhibit vastly different biological activities and toxicological profiles. This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound and its key positional isomers. While experimental data for this compound is not extensively published, this guide leverages established principles of spectroscopy and data from closely related nitroindazole analogs to predict and compare the spectral features. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for the identification and differentiation of these isomers.
Spectroscopic Analysis Workflow
The differentiation of this compound from its isomers relies on a systematic spectroscopic analysis. The following workflow outlines the recommended approach for structural elucidation.
Figure 1: A generalized workflow for the spectroscopic identification and differentiation of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. The positions of the electron-donating ethoxy group and the electron-withdrawing nitro group have a profound and predictable effect on the ¹H and ¹³C NMR spectra of the indazole ring.
¹H NMR Spectroscopy: A Proton's Perspective
The chemical shifts and coupling patterns of the aromatic protons on the indazole ring are highly sensitive to the placement of the ethoxy and nitro substituents. The electron-withdrawing nature of the nitro group generally deshields (shifts to a higher ppm) adjacent protons, while the electron-donating ethoxy group will shield (shift to a lower ppm) nearby protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Its Isomers in DMSO-d₆
| Proton | This compound | 5-Ethoxy-6-nitro-1H-indazole | 7-Ethoxy-6-nitro-1H-indazole | Rationale for Prediction |
| H-3 | ~8.2 | ~8.3 | ~8.1 | Relatively unaffected by substitution on the benzene ring. |
| H-4 | ~7.8 (s) | ~7.5 (d) | ~7.9 (d) | H-4 is significantly influenced by the adjacent nitro group in the 5-nitro isomer and the ethoxy group in the 5-ethoxy isomer. In the 6-ethoxy-5-nitro isomer, it is adjacent to the nitro group, leading to a downfield shift. |
| H-7 | ~7.4 (s) | ~8.6 (d) | - | In the 6-ethoxy-5-nitro isomer, H-7 is adjacent to the ethoxy group, resulting in an upfield shift. Conversely, in the 5-ethoxy-6-nitro isomer, H-7 is adjacent to the nitro group, causing a significant downfield shift. |
| OCH₂ | ~4.2 (q) | ~4.3 (q) | ~4.4 (q) | Typical chemical shift for an ethoxy group attached to an aromatic ring. |
| CH₃ | ~1.4 (t) | ~1.5 (t) | ~1.5 (t) | Typical chemical shift for an ethoxy group. |
| NH | ~13.5 | ~13.8 | ~13.7 | The N-H proton of the pyrazole ring is acidic and its chemical shift can be influenced by the overall electron density of the ring system. |
Note: Predicted values are based on data from analogous substituted nitroindazoles. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'q' a quartet.
¹³C NMR Spectroscopy: The Carbon Framework
The electronic effects of the substituents are also clearly observed in the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group will be significantly deshielded, while the carbon attached to the ethoxy group will also be deshielded, though to a lesser extent. The surrounding carbon atoms will experience shielding or deshielding depending on their position relative to these groups.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Its Isomers in DMSO-d₆
| Carbon | This compound | 5-Ethoxy-6-nitro-1H-indazole | 7-Ethoxy-6-nitro-1H-indazole | Rationale for Prediction |
| C-3 | ~135 | ~134 | ~133 | Generally, less affected by substitution on the benzene ring. |
| C-3a | ~140 | ~141 | ~138 | The junction carbon's shift is influenced by the overall electronic nature of the benzene ring. |
| C-4 | ~115 | ~110 | ~120 | Highly dependent on the adjacent substituent. |
| C-5 | ~142 (C-NO₂) | ~155 (C-OEt) | ~143 (C-NO₂) | The carbon attached to the nitro or ethoxy group will have a characteristic downfield shift. |
| C-6 | ~154 (C-OEt) | ~141 (C-NO₂) | ~140 (C-NO₂) | The position of the nitro and ethoxy groups is a key differentiator. |
| C-7 | ~100 | ~105 | ~152 (C-OEt) | The chemical shift of C-7 is very sensitive to the substituent at this position. |
| C-7a | ~120 | ~122 | ~118 | Another junction carbon that reflects the overall substitution pattern. |
| OCH₂ | ~65 | ~64 | ~66 | Typical chemical shift for an ethoxy group. |
| CH₃ | ~15 | ~16 | ~15 | Typical chemical shift for an ethoxy group. |
Note: Predicted values are based on data from analogous substituted nitroindazoles. The assignment of C-NO₂ and C-OEt is a primary method for distinguishing isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound and its isomers, the key vibrational bands to observe are those corresponding to the N-H, C-H, C=C, C-O, and N-O bonds.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound and Its Isomers
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Significance |
| N-H Stretch | 3300 - 3500 (broad) | 1H-Indazole | Presence of the N-H bond in the pyrazole ring.[1] |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring | Confirms the presence of the aromatic system.[2][3] |
| Aliphatic C-H Stretch | 2850 - 2980 | Ethoxy Group | Indicates the presence of the ethyl group. |
| C=C Stretch | 1450 - 1600 | Aromatic Ring | Characteristic of the indazole ring system.[3] |
| Asymmetric N-O Stretch | 1500 - 1550 | Nitro Group | A strong and characteristic absorption for the nitro group.[4][5] |
| Symmetric N-O Stretch | 1330 - 1370 | Nitro Group | Another strong and key absorption for the nitro group.[4][5] |
| C-O Stretch | 1200 - 1270 | Aryl Ether | Confirms the presence of the ethoxy group attached to the aromatic ring. |
While the exact positions of these bands will be similar across the isomers, subtle shifts may be observed due to changes in the electronic environment. However, the presence of all these key bands is a strong indicator of an ethoxy-nitro-1H-indazole structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 207.19 g/mol ), both Electron Ionization (EI) and Electrospray Ionization (ESI) can be utilized.
Under EI, the molecular ion peak (M⁺˙) at m/z 207 is expected. The fragmentation pattern will be crucial for distinguishing isomers. Key fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[6] The ethoxy group can lead to the loss of an ethyl radical (C₂H₅, 29 Da) or ethylene (C₂H₄, 28 Da).
Table 4: Predicted Key Fragment Ions (m/z) for this compound in EI-MS
| m/z | Proposed Fragment | Significance |
| 207 | [M]⁺˙ | Molecular Ion |
| 179 | [M - C₂H₄]⁺˙ | Loss of ethylene from the ethoxy group. |
| 178 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 161 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation for nitroaromatics.[6] |
| 177 | [M - NO]⁺˙ | Loss of nitric oxide.[6] |
The relative intensities of these fragment ions can vary between isomers, providing a fingerprint for each specific compound. For instance, steric hindrance around the ethoxy or nitro group in different isomers can influence the favorability of certain fragmentation pathways.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the indazole isomer for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
DEPT: Perform DEPT-90 and DEPT-135 experiments to aid in the assignment of CH, CH₂, and CH₃ signals.
-
-
Processing: Apply Fourier transform to the acquired free induction decays (FIDs) and phase correct the resulting spectra. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid indazole isomer onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The differentiation of this compound from its positional isomers is a critical task in the synthesis and development of new chemical entities. This guide has provided a detailed, predictive framework for the spectroscopic analysis of these compounds. By carefully analyzing the ¹H and ¹³C NMR chemical shifts and coupling patterns, the characteristic vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum, researchers can confidently elucidate the correct structure of their target molecule. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. While this guide is based on predictions from analogous compounds, it establishes a solid foundation for the interpretation of experimental data and highlights the key spectral features to scrutinize when working with this important class of molecules.
References
- 1. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. iris.unipv.it [iris.unipv.it]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Ethoxy-5-Nitro-1H-Indazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Promise of 6-Ethoxy-5-Nitro-1H-Indazole Analogs
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of numerous clinically approved drugs and investigational agents, particularly in the realm of oncology.[1] A significant portion of these bioactive indazoles are protein kinase inhibitors, molecules that target the dysregulated kinase signaling pathways often implicated in cancer cell proliferation, survival, and angiogenesis.[2][3]
This guide focuses on the largely unexplored chemical space of this compound analogs. While direct and extensive experimental data for this specific scaffold is limited in publicly available literature, this document serves as a comprehensive roadmap for researchers. By synthesizing information from structurally related 6-nitro- and 5-nitro-indazole derivatives, we will explore the potential structure-activity relationships (SAR) of this class of compounds, propose synthetic strategies, and provide detailed experimental protocols for their evaluation as kinase inhibitors. The strategic placement of the ethoxy and nitro groups on the indazole core presents a unique opportunity for fine-tuning the electronic and steric properties of these molecules, potentially leading to the discovery of novel and selective kinase inhibitors.
The Rationale Behind the this compound Scaffold: A Scientific Deep Dive
The design of the this compound scaffold is predicated on established principles of medicinal chemistry and kinase inhibitor design. The interplay between the indazole core, the electron-withdrawing nitro group, and the electron-donating ethoxy group is expected to modulate the compound's interaction with the kinase active site.
-
The Indazole Core: The 1H-indazole ring system serves as a versatile anchor, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, a key feature for potent kinase inhibition.
-
The 5-Nitro Group: The strongly electron-withdrawing nitro group at the 5-position is anticipated to significantly influence the electronic distribution of the indazole ring. This can enhance the hydrogen bond donating capacity of the N1-proton and potentially engage in specific interactions with the kinase active site. Furthermore, the nitro group can serve as a handle for further chemical modifications, such as reduction to an amino group, which can then be functionalized to explore additional binding interactions.
-
The 6-Ethoxy Group: The ethoxy group at the 6-position introduces a degree of lipophilicity and can occupy a hydrophobic pocket within the kinase active site. The ether linkage provides conformational flexibility, allowing the ethyl group to adopt an optimal orientation for binding. Variations in the alkoxy chain length and branching can be systematically explored to probe the dimensions of this hydrophobic pocket and optimize van der Waals interactions.
The following diagram illustrates the key functional groups and their anticipated roles in kinase binding:
Caption: Key functional groups and their expected interactions within a kinase active site.
Comparative Analysis of Structurally Related Indazole Analogs
To build a foundational understanding of the potential SAR of this compound analogs, we can draw comparisons from published data on related 6-nitro and 5-nitro-indazole derivatives.
| Compound Class | Target/Activity | IC50/Activity | Reference |
| 3-Chloro-6-nitro-1H-indazole derivatives | Antileishmanial (L. infantum) | 4 - 117 µM | [4] |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | Anticancer (NCI-H460) | 5 - 15 µM | [5] |
| 5-Nitro-1H-indazole derivatives | Antimicrobial (A. niger, S. aureus) | Zone of inhibition: 17.4 - 19.4 mm | [6] |
| Indazole-based PLK4 Inhibitor (C05) | Polo-like kinase 4 (PLK4) | < 0.1 nM | BenchChem |
| Linifanib (ABT-869) | VEGFR2, PDGFRβ, Flt-3, CSF-1R | 3 - 4 nM | [7] |
This data, while not directly on our target scaffold, highlights several key points:
-
The nitro-indazole core is a viable starting point for developing compounds with potent biological activity in the low micromolar to nanomolar range.
-
Substitutions at various positions of the indazole ring can significantly impact activity and selectivity.
-
The indazole scaffold is a validated core for potent kinase inhibitors, as exemplified by compounds like Linifanib and PLK4 inhibitors.
Proposed Synthetic Routes for this compound Analogs
The synthesis of the core this compound scaffold can be approached through several established methods for indazole synthesis. A plausible route starts from a suitably substituted aniline derivative.
Caption: A generalized workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed adaptation based on known procedures for the synthesis of substituted indazoles.
-
Step 1: Diazotization of 4-Ethoxy-3-nitro-2-methylaniline. To a cooled (0-5 °C) solution of 4-ethoxy-3-nitro-2-methylaniline in a suitable acidic medium (e.g., glacial acetic acid or aqueous HCl), a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Step 2: Intramolecular Cyclization. The diazonium salt solution is then gently warmed to room temperature and stirred for an extended period (e.g., 12-24 hours) to facilitate intramolecular cyclization to form the indazole ring.
-
Step 3: Work-up and Purification. The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Framework for Biological Evaluation: Kinase Inhibition Assays
The primary biological evaluation of the synthesized this compound analogs will involve in vitro kinase inhibition assays to determine their potency and selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[2][3]
Materials:
-
Kinase of interest (e.g., VEGFR2, PDGFRβ, etc.)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP competitive kinase tracer
-
Test compounds (this compound analogs)
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted test compounds or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer and add it to each well.
-
Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer and add it to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for the time recommended by the assay manufacturer to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition as a function of the compound concentration. Determine the IC50 value using a suitable curve-fitting algorithm.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of analogs based on this core. The proposed synthetic routes and experimental protocols offer a starting point for systematic SAR studies.
Key areas for future investigation include:
-
Systematic modification of the ethoxy group: Exploring the effects of varying the alkyl chain length, introducing branching, or replacing it with other functional groups to probe the hydrophobic pocket of target kinases.
-
Functionalization of the indazole ring: Introducing substituents at other positions (e.g., C3, N1) to explore additional binding interactions and modulate the physicochemical properties of the compounds.
-
Bioisosteric replacement of the nitro group: Investigating the impact of replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) on activity and selectivity.
By leveraging the principles outlined in this guide, researchers can systematically explore the chemical space around the this compound scaffold, with the potential to identify novel and potent kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 6-Ethoxy- vs. 6-Methoxy-5-Nitro-1H-Indazole: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anti-cancer and anti-parasitic properties.[1][2] The introduction of a nitro group can further enhance this biological activity, a strategy that has been successfully employed in the development of various therapeutics.[3][4] This guide presents a detailed comparative study of two closely related analogs: 6-ethoxy-5-nitro-1H-indazole and 6-methoxy-5-nitro-1H-indazole.
While direct head-to-head comparisons of these specific molecules are scarce in the published literature, this document will leverage established principles of medicinal chemistry and available data on analogous compounds to provide a comprehensive analysis for researchers, scientists, and drug development professionals. We will explore the subtle yet significant impact of substituting a methoxy group for an ethoxy group on the compound's physicochemical properties, proposed synthesis, and potential biological activity, with a focus on their prospective roles as kinase inhibitors.
Physicochemical Properties: A Tale of Two Alkoxy Groups
The primary distinction between the 6-ethoxy and 6-methoxy analogs lies in the single additional methylene group of the ethoxy substituent. This seemingly minor variation can profoundly influence a molecule's behavior both in vitro and in vivo.
| Property | 6-Methoxy-5-nitro-1H-indazole | This compound | Rationale & Potential Implications |
| Molecular Formula | C₈H₇N₃O₃[5] | C₉H₉N₃O₃[6] | The addition of a CH₂ group in the ethoxy analog. |
| Molecular Weight | 193.16 g/mol [7] | 207.19 g/mol [6] | A modest increase in molecular weight, which is generally well within the parameters of drug-likeness. |
| Predicted Lipophilicity (cLogP) | Lower | Higher | The ethyl group in the ethoxy substituent increases its nonpolar surface area, leading to higher lipophilicity. This may enhance membrane permeability and cell uptake but could also increase binding to plasma proteins and adipose tissue, affecting pharmacokinetics. |
| Predicted Steric Hindrance | Lower | Higher | The bulkier ethoxy group can introduce greater steric hindrance around the indazole core. This could influence the binding affinity and selectivity for specific biological targets. |
| Predicted Metabolic Stability | Potentially less stable | Potentially more stable | The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes. The ethoxy group may exhibit different metabolic pathways, potentially leading to a longer half-life, although this requires empirical validation. |
Synthesis and Characterization: A Proposed Pathway
A plausible and efficient synthetic route to both target compounds would likely proceed through a common intermediate, 6-hydroxy-5-nitro-1H-indazole. This intermediate can then be selectively alkylated to yield the desired methoxy or ethoxy analog.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-methoxy- and this compound.
Experimental Protocol: Synthesis of the Key Intermediate and Final Products
Step 1: Synthesis of 6-Hydroxy-5-nitro-1H-indazole (Key Intermediate)
A detailed procedure for a similar transformation, the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene, involves diazotization followed by cyclization.[8] A similar approach starting from a suitably substituted aniline, such as 4-amino-2-nitrophenol, could be envisioned.
Step 2: General Procedure for N-Alkylation (Williamson Ether Synthesis)
This protocol is adapted from general procedures for the alkylation of indazoles and phenols.[9]
-
To a solution of 6-hydroxy-5-nitro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add either iodomethane (for the methoxy derivative) or iodoethane (for the ethoxy derivative) (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkoxy-5-nitro-1H-indazole.
Predicted Spectroscopic Characterization
¹H NMR:
-
6-Methoxy Derivative: A sharp singlet corresponding to the three methoxy protons (-OCH₃) would be expected around 3.9-4.0 ppm.
-
6-Ethoxy Derivative: A characteristic triplet-quartet pattern will be observed. The three methyl protons (-OCH₂CH₃ ) will appear as a triplet around 1.4-1.5 ppm, and the two methylene protons (-OCH₂ CH₃) will be a quartet further downfield, around 4.1-4.2 ppm.
-
The aromatic protons on the indazole ring will show similar splitting patterns in both molecules, though minor shifts can be expected due to the slightly different electronic effects of the alkoxy groups.
¹³C NMR:
-
6-Methoxy Derivative: A single carbon resonance for the methoxy group will appear around 56-57 ppm.
-
6-Ethoxy Derivative: Two distinct signals for the ethoxy group will be present: the methyl carbon (-OCH₂C H₃) at approximately 14-15 ppm and the methylene carbon (-OC H₂CH₃) at around 64-65 ppm.
Biological Activity: Targeting the PI3K/Akt/mTOR Pathway
Nitroaromatic compounds, including nitroindazoles, have demonstrated significant potential as anti-cancer agents, often through the inhibition of critical cell signaling pathways.[3][4] A key pathway frequently dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[11][12] The inhibition of this pathway is a validated strategy in oncology drug discovery.[13]
Given the structural similarities of our target compounds to known kinase inhibitors, it is hypothesized that both 6-ethoxy- and 6-methoxy-5-nitro-1H-indazole may exert antiproliferative effects by inhibiting one or more kinases within the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by 6-alkoxy-5-nitro-1H-indazoles.
The increased lipophilicity of the 6-ethoxy analog may lead to enhanced cellular uptake, potentially resulting in greater potency in cell-based assays compared to the 6-methoxy derivative. However, the larger steric profile of the ethoxy group could also impact its fit within the ATP-binding pocket of a target kinase, which could either increase or decrease its inhibitory activity and selectivity profile.
Experimental Protocol: Comparative Antiproliferative MTT Assay
To empirically test the hypothesis that these compounds possess anti-cancer activity, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to measure cell viability.[11][14]
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of 6-ethoxy- and 6-methoxy-5-nitro-1H-indazole against a human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer cells).
Materials:
-
This compound and 6-methoxy-5-nitro-1H-indazole
-
A549 or MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Create a series of serial dilutions of each compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells (in triplicate). Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value for each compound using non-linear regression analysis.
-
Conclusion
The comparative analysis of 6-ethoxy- and 6-methoxy-5-nitro-1H-indazole highlights the critical role that subtle structural modifications play in drug design. Based on established structure-activity relationships, the ethoxy derivative is predicted to be more lipophilic, which may enhance its cellular activity but could also alter its pharmacokinetic profile. Conversely, the smaller methoxy group may offer a different binding profile within a target kinase.
The provided synthetic route and antiproliferative assay protocol offer a robust framework for the empirical evaluation and direct comparison of these two promising nitroindazole derivatives. Such studies are essential to elucidate their potential as novel therapeutic agents, potentially acting through the inhibition of the PI3K/Akt/mTOR pathway or other critical cellular targets. Further investigation into their kinase selectivity profiles and in vivo efficacy will be crucial next steps in their development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. research.ucc.ie [research.ucc.ie]
- 7. benchchem.com [benchchem.com]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. rsc.org [rsc.org]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Purity Assessment of Synthesized 6-Ethoxy-5-nitro-1H-indazole
An In-Depth Comparison of Analytical Methodologies for Ensuring Therapeutic Efficacy and Safety
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of therapeutic efficacy and patient safety. For novel heterocyclic compounds like 6-ethoxy-5-nitro-1H-indazole, a molecule with significant potential in medicinal chemistry, rigorous purity assessment is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized this compound. We will delve into the principles, experimental protocols, and comparative advantages of various methods, supported by scientific evidence and practical insights.
The importance of employing validated analytical methods cannot be overstated, as they ensure reliable and repeatable results, which are crucial for regulatory approval and consistent product quality.[1] The choice of analytical technique is dependent on the specific requirements of the analysis, including the nature of the analyte and the expected impurities.[1]
The Critical Role of Purity in Drug Development
The presence of impurities in an API can have significant consequences, ranging from reduced therapeutic effect to severe adverse reactions. Impurities can arise from various sources, including the starting materials, intermediates, by-products of the synthesis, and degradation products. Therefore, the ability to accurately identify and quantify these impurities is a critical aspect of the drug development process.[1][2] Analytical method validation provides documented evidence that a chosen method is fit for its intended purpose, ensuring the reliability of the data generated.[1][3]
A Multi-faceted Approach to Purity Determination
A single analytical technique is often insufficient to provide a complete purity profile of a synthesized compound. A combination of chromatographic and spectroscopic methods is typically employed to ensure a comprehensive assessment. For this compound, the following techniques are particularly relevant:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, especially for non-volatile and thermally labile compounds.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[][5]
-
Mass Spectrometry (MS): Offers high sensitivity and specificity for molecular weight determination and impurity identification.[][6]
-
Elemental Analysis (EA): Determines the elemental composition of the compound, providing a fundamental measure of purity.[7][8]
The following diagram illustrates the workflow for a comprehensive purity assessment of this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the most widely used chromatographic technique for the purity assessment of pharmaceutical compounds.[9] Its ability to separate a wide range of compounds with high resolution and sensitivity makes it an indispensable tool.[9]
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the analysis of this compound. Method validation in accordance with ICH guidelines is essential to ensure the reliability of the results.[3][10]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates the presence of impurities. For accurate quantification of impurities, reference standards for the expected impurities are required.[2]
Advantages of HPLC:
-
High resolution and sensitivity.
-
Applicable to a wide range of compounds.
-
Well-established and validated methods are available.
Limitations of HPLC:
-
May not separate all co-eluting impurities.
-
Requires reference standards for impurity identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[5] For this compound, ¹H and ¹³C NMR are essential for confirming the structure and identifying any structural isomers or impurities.[5]
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing detailed information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Analysis
| Parameter | Condition |
| Solvent | DMSO-d₆ |
| Instrument | 400 MHz NMR Spectrometer |
| ¹H NMR | 16 scans, relaxation delay of 1s |
| ¹³C NMR | 1024 scans, relaxation delay of 2s |
| Internal Standard (for qNMR) | Maleic Anhydride or similar certified standard |
Data Interpretation: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the ethoxy group protons, and the N-H proton of the indazole ring.[11][12][13] The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The presence of unexpected signals may indicate impurities. For qNMR, the integral of a specific proton signal of the analyte is compared to the integral of a known amount of an internal standard.
Advantages of NMR:
-
Provides unambiguous structural information.
-
qNMR allows for absolute quantification without the need for a specific reference standard of the analyte.
-
Can detect a wide range of impurities, including those not visible by UV detection in HPLC.
Limitations of NMR:
-
Lower sensitivity compared to HPLC and MS.
-
Complex spectra can be difficult to interpret, especially for mixtures.
Mass Spectrometry (MS): High-Sensitivity Detection and Identification
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is invaluable for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[14]
Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. Different ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI), can be used depending on the analyte's properties.[14]
Experimental Protocol: LC-MS Analysis
| Parameter | Condition |
| LC System | As described in the HPLC protocol |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (TQ) |
| Ionization Mode | ESI Positive and Negative |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule of this compound (C₉H₉N₃O₃, MW: 207.19).[15] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.[12] Any other observed masses could correspond to impurities or fragments.
Advantages of MS:
-
Exceptional sensitivity and specificity.[6]
-
Provides molecular weight information, crucial for identification.
-
Can be coupled with chromatography (LC-MS, GC-MS) for separation and identification of complex mixtures.[6][16]
Limitations of MS:
-
Structural isomers may not be distinguishable by MS alone.
-
Quantification can be challenging without appropriate standards.
Elemental Analysis (EA): A Fundamental Purity Check
Elemental analysis determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) and oxygen (O) in a sample.[8][17] It provides a fundamental assessment of the purity of a compound by comparing the experimentally determined elemental composition with the theoretical values.[7]
Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[8][18]
Experimental Protocol: CHN Analysis
| Parameter | Condition |
| Instrument | CHN Elemental Analyzer |
| Sample Weight | 2-3 mg |
| Combustion Temperature | ~950 °C |
| Reduction Temperature | ~650 °C |
| Carrier Gas | Helium |
Data Interpretation: The experimental percentages of C, H, and N are compared to the theoretical values for this compound (C: 52.17%, H: 4.38%, N: 20.28%). A deviation of more than ±0.4% is generally considered to indicate the presence of impurities.
Advantages of EA:
-
Provides a direct measure of elemental composition.
-
A simple and rapid technique.[18]
-
Can detect inorganic impurities that may not be visible by other methods.
Limitations of EA:
-
Does not provide information about the nature of the impurities.
-
Requires a relatively pure sample for accurate results.
Comparative Analysis of Purity Assessment Techniques
The following table provides a comparative overview of the analytical techniques discussed.
| Feature | HPLC | NMR | Mass Spectrometry | Elemental Analysis |
| Primary Information | Purity, Impurity Profile | Structure, Quantity | Molecular Weight, Impurity ID | Elemental Composition |
| Sensitivity | High | Moderate | Very High | Low |
| Specificity | Moderate | High | Very High | Low |
| Quantitative | Yes (with standards) | Yes (qNMR) | Semi-quantitative | Yes |
| Impurity ID | Limited (requires standards) | Yes (if sufficient concentration) | Yes (with fragmentation) | No |
| Cost | Moderate | High | High | Low |
The relationship between these analytical techniques in providing a comprehensive purity assessment is illustrated in the diagram below.
Caption: Interrelation of analytical techniques for a comprehensive purity assessment.
Conclusion: A Holistic and Validated Approach is Key
The purity assessment of synthesized this compound requires a multi-pronged analytical approach. While HPLC serves as the primary tool for determining purity and profiling impurities, it should be complemented by spectroscopic techniques like NMR and Mass Spectrometry for unambiguous structural confirmation and impurity identification. Elemental analysis provides a fundamental and orthogonal measure of purity.
Ultimately, the choice and combination of analytical methods should be guided by the specific stage of drug development and the regulatory requirements.[1][3] A thorough validation of each analytical method is crucial to ensure the generation of reliable and accurate data, thereby guaranteeing the quality, safety, and efficacy of the final drug product.[2][19]
References
- 1. particle.dk [particle.dk]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. jfda-online.com [jfda-online.com]
- 7. mdpi.com [mdpi.com]
- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. rsc.org [rsc.org]
- 13. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. chemuniverse.com [chemuniverse.com]
- 16. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clariant.com [clariant.com]
- 18. Elemental analysis: operation & applications - Elementar [elementar.com]
- 19. wjarr.com [wjarr.com]
A Comparative Guide to the Experimental Validation of Nitroindazole Scaffolds: A Case Study on 6-Ethoxy-5-nitro-1H-indazole and Its Isomers
This guide provides a comprehensive framework for the cross-validation of experimental results for nitro-substituted 1H-indazoles, a class of heterocyclic compounds pivotal in modern medicinal chemistry. While direct experimental literature on 6-ethoxy-5-nitro-1H-indazole is nascent, this document establishes a robust validation pathway by objectively comparing its known properties with those of its well-characterized structural analogs, primarily 5-nitro-1H-indazole and 6-nitro-1H-indazole. By synthesizing data from disparate sources, we offer field-proven insights into the synthesis, characterization, and biological evaluation of this promising chemical scaffold, enabling researchers to design and interpret experiments with a higher degree of confidence.
Introduction: The Privileged Indazole Scaffold
Indazole-containing derivatives are recognized as "privileged structures" in drug discovery, owing to their versatile biological activities and their ability to mimic the indole nucleus found in many biological signaling molecules.[1][2] The introduction of a nitro group (—NO₂) significantly modulates the electronic properties of the indazole ring, often enhancing its potency in various therapeutic areas, including oncology, and infectious and inflammatory diseases.[3] Further substitution, such as with an ethoxy group (—OCH₂CH₃), can fine-tune lipophilicity and metabolic stability, making compounds like this compound intriguing candidates for further investigation.
This guide is structured to walk researchers through the essential stages of experimental validation, from fundamental physicochemical characterization to complex biological assays, explaining the causal relationships behind methodological choices.
Section 1: Physicochemical and Spectroscopic Characterization
The foundational step in validating any new compound is the unambiguous confirmation of its identity and purity. This is achieved through a combination of physical measurements and spectroscopic analysis.
Comparative Physicochemical Properties
A comparison of the core physical properties of this compound and its parent isomers provides the first layer of validation. Discrepancies in measured properties against these benchmarks can indicate impurities or structural misidentification.
| Property | This compound | 5-Nitro-1H-indazole | 6-Nitro-1H-indazole |
| CAS Number | 1499162-58-1[4][5][6] | 5401-94-5 | 7597-18-4[7] |
| Molecular Formula | C₉H₉N₃O₃[6] | C₇H₅N₃O₂[8] | C₇H₅N₃O₂[7] |
| Molecular Weight | 207.19 g/mol [6] | 163.13 g/mol [8] | 163.13 g/mol [7] |
| Appearance | - | Pale yellow needles / Tan solid[8][9] | Yellow solid[7] |
| Melting Point (°C) | Not reported | 207–209[8][9] | Not specified |
Spectroscopic Validation: The "Why" Behind the Peaks
Spectroscopic data provides a structural fingerprint of the molecule. When analyzing a novel derivative like this compound, predicting its spectral characteristics based on known analogs is a critical validation step.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In DMSO-d₆, the indazole N-H proton typically appears as a broad singlet at a high chemical shift (>13 ppm).[8] The aromatic protons will show characteristic splitting patterns based on their coupling. For this compound, one would expect to see the ethoxy group signals: a quartet around 4 ppm (—OCH₂—) and a triplet around 1.4 ppm (—CH₃). The absence of a proton at the 6-position and the influence of the adjacent nitro and ethoxy groups will uniquely shift the remaining aromatic protons compared to the parent isomers.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of nine distinct carbon environments for the ethoxy derivative. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating ethoxy group will be significantly shifted downfield and upfield, respectively. These shifts provide definitive evidence of the substitution pattern.
-
IR (Infrared) Spectroscopy: The key diagnostic peaks are the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.[8][10] The N-H stretch will appear as a broad band in the 3100-3400 cm⁻¹ region.
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) in the mass spectrum must correspond to the calculated molecular weight (e.g., 207.19 for the ethoxy derivative).[8] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million.
Section 2: Synthesis and Mechanistic Insights
The choice of synthetic route is critical for achieving good yield and purity. Several methods exist for constructing the nitroindazole scaffold, each with distinct advantages.
Workflow for Synthesis and Characterization
The general process for creating and validating a novel indazole derivative is a self-validating system where each step confirms the success of the previous one.
Caption: Generalized workflow for the synthesis and validation of nitroindazole isomers.
Comparative Analysis of Synthetic Routes
The intramolecular cyclization of arylhydrazones is a versatile and high-yielding approach for creating substituted 5-nitro-1H-indazoles.[11] This method's success relies on the use of a precursor with a good leaving group (like fluorine) ortho to the carbonyl, and an electron-withdrawing group (the nitro group) para to it, which activates the ring for the crucial intramolecular Nucleophilic Aromatic Substitution (SₙAr) step.
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 2'-Fluoro-5'-nitroacetophenone | Hydrazine Hydrate, DMF, 23°C, 2h | 3-Methyl-5-nitro-1H-indazole | 85% | [8] |
| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine Hydrate, DMF, 23°C, 2h | 5-Nitro-1H-indazole | 90% | [8] |
| 2'-Fluoro-5'-nitroacetophenone | Phenylhydrazine, DMF, 50°C; then K₂CO₃, 90°C | 3-Methyl-1-phenyl-5-nitro-1H-indazole | 95% | [12] |
| 2-Amino-5-nitrotoluene | NaNO₂, Acetic Acid, <25°C, 3 days | 5-Nitro-1H-indazole | 72-80% | [9] |
Experimental Protocol: Synthesis of 3-Methyl-5-nitro-1H-indazole
This protocol is adapted from a reliable method for synthesizing the indazole core and serves as a template for similar derivatives.[8]
-
Dissolution: To a stirred solution of 2'-fluoro-5'-nitroacetophenone (1.0 mmol) in dimethylformamide (DMF, 5 mL) at 23 °C, add hydrazine hydrate (3.0 mmol). The use of DMF as a solvent is crucial as its high boiling point and polar aprotic nature facilitate the SₙAr reaction.
-
Hydrazone Formation: Stir the solution at 23 °C for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting carbonyl compound is completely consumed. This step forms the key arylhydrazone intermediate.
-
Workup and Extraction: Pour the crude mixture into water and extract with ethyl acetate (2 x 15 mL). The extraction isolates the organic product from the water-soluble reagents and byproducts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. This removes residual water and solvent.
-
Purification: The crude product is typically purified by recrystallization or column chromatography to yield the final product, 3-methyl-5-nitro-1H-indazole, as a solid.[8]
Section 3: Biological Activity and Performance Metrics
The ultimate validation of a medicinal compound lies in its biological activity. Nitroindazoles have demonstrated a wide range of effects, and comparing a new derivative against established compounds is essential.
Comparative Biological Activity of Nitroindazole Derivatives
The position of the nitro group and other substituents dramatically influences the biological target and potency. Derivatives of 6-nitroindazole have shown potent antiproliferative and antiparasitic activity, while 5-nitroindazoles are notable for their efficacy against various protozoa.
| Compound Class | Activity Type | Target Organism/Cell Line | Potency (IC₅₀ / MIC) | Reference |
| 3-Chloro-6-nitro-1H-indazole derivs. | Antileishmanial | Leishmania infantum | IC₅₀ = 4 - 6 μM | [7] |
| 6-Nitro-benzo[g]indazole derivs. | Antiproliferative | NCI-H460 (Lung Carcinoma) | IC₅₀ = 5–15 μM | [3][13] |
| 5-Nitro-1H-indazole derivs. | Antimicrobial | A. niger, S. aureus | Zone of Inhibition: 19.4mm, 17.4mm | [14] |
| 3-Alkoxy-5-nitroindazole derivs. | Antichagasic | Trypanosoma cruzi | Moderately active | [15] |
| 3-Alkoxy-5-nitroindazole derivs. | Antileishmanial | Leishmania spp. | More potent than Glucantime® | [16] |
Mechanism of Action: Kinase Inhibition
Many indazole-based compounds function as ATP-competitive kinase inhibitors, a crucial mechanism in cancer therapy.[17] The indazole scaffold acts as a "hinge-binder," forming key hydrogen bonds in the ATP-binding pocket of kinases like VEGFR, which are critical for angiogenesis (the formation of new blood vessels that tumors need to grow). The 6-ethoxy-5-nitro substitution pattern would be expected to modulate the binding affinity and selectivity for different kinases.
Caption: Inhibition of the VEGFR signaling pathway by an indazole-based kinase inhibitor.
Experimental Protocol: In Vitro Antileishmanial MTT Assay
This protocol provides a standardized method for assessing the antiparasitic activity of new compounds, adapted from established procedures.[7]
-
Parasite Culture: Culture promastigote strains of Leishmania species (e.g., L. infantum) in appropriate media until they reach the logarithmic growth phase.
-
Compound Exposure: Dispense the cultured promastigotes into 96-well plates. Add increasing concentrations of the synthesized nitroindazole derivatives to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle solvent).
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 25°C).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. MTT is a yellow tetrazole that is reduced to purple formazan in the mitochondria of living cells. This colorimetric change is the basis of the assay.
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or an acidic SDS solution) to dissolve the insoluble purple formazan crystals.
-
Data Analysis: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in parasite viability compared to the untreated control.
Conclusion
The cross-validation of experimental data for a novel compound like this compound is a systematic process. It begins with a thorough comparison of its physicochemical and spectroscopic properties against well-documented, structurally related analogs such as 5- and 6-nitro-1H-indazole. By understanding the established synthetic routes and biological activities of the broader nitroindazole family, researchers can formulate rational hypotheses about the performance of new derivatives. The protocols and comparative data provided in this guide serve as a validated roadmap for characterizing such compounds, ensuring that subsequent biological studies are built on a foundation of high-quality, reproducible chemical science. The promising activities observed in related scaffolds strongly support the continued investigation of this compound as a potential therapeutic agent.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. 1499162-58-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [synhet.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. benchchem.com [benchchem.com]
- 8. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assessment of 3-alkoxy-5-nitroindazole-derived ethylamines and related compounds as potential antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Nitroindazole Synthesis: From Classic Cyclizations to Modern C-H Functionalization
Introduction: The Enduring Significance of the Nitroindazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous marketed drugs, including the anti-inflammatory agent Bendazac and the multi-targeted receptor tyrosine kinase inhibitor Pazopanib, used in oncology.[2][3] The introduction of a nitro group onto this scaffold profoundly influences its electronic properties and metabolic profile, making nitroindazoles crucial intermediates for the synthesis of aminoindazoles and other functionalized derivatives with a wide spectrum of biological activities, including antineoplastic, antiparasitic, and antibacterial properties.[4][5][6]
Given their importance, the efficient and regioselective synthesis of nitroindazoles is a topic of considerable interest for researchers in drug development and organic synthesis. The choice of synthetic route can dramatically impact yield, purity, scalability, and the accessible isomer profile. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining nitroindazoles, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of direct nitration, the versatility of cyclization-based approaches, and the emergence of modern catalytic methods, offering field-proven insights to guide your experimental choices.
Route 1: Direct Electrophilic Nitration of the Indazole Core
The most conceptually straightforward approach to nitroindazoles is the direct nitration of the parent indazole ring. However, this method is often hampered by significant challenges, including the use of harsh and corrosive reagents, over-nitration, and a general lack of regioselectivity.[2][7]
Mechanism and Regioselectivity Challenges
Traditional nitration using a "mixed acid" system (a combination of nitric and sulfuric acid) proceeds via electrophilic aromatic substitution. The indazole ring has multiple positions susceptible to attack (C3, C5, C6, and C7), and the protonation state of the pyrazole ring under strongly acidic conditions further complicates the regiochemical outcome. The distribution of 5- and 7-substituted products is common, requiring tedious chromatographic separation.[8] For instance, nitration of 5-nitroindazole itself leads to 7-substituted derivatives, while nitration of 6-nitroindazole can yield 5-substituted products, highlighting the directing effects of the existing nitro group.[8]
Modern Advances in Site-Selective Nitration
Recent research has focused on developing milder and more selective direct nitration protocols. A notable advancement is the site-selective C7-nitration of 2H-indazoles using iron(III) nitrate as the nitrating agent and zinc(II) triflate as a catalyst.[2][9] This method offers a practical route to C7-nitroindazoles, which are often difficult to access via classical methods. Mechanistic studies suggest this transformation proceeds through a radical pathway, avoiding the harsh conditions of mixed acid.[2] Another strategy involves a radical C3-nitration of 2H-indazoles using Fe(NO₃)₃ in the presence of TEMPO and oxygen.[10]
Caption: Comparison of direct nitration approaches for the indazole core.
Route 2: Cyclization of Pre-functionalized Aromatics
The most reliable and widely employed strategy for synthesizing specific nitroindazole isomers involves constructing the indazole ring from an appropriately substituted and pre-nitrated aromatic precursor. This approach offers superior control over regiochemistry, as the position of the nitro group is defined by the starting material.
A. Synthesis via Diazotization of 2-Methyl-nitroanilines
This classic and robust method involves the diazotization of a substituted 2-methylaniline (toluidine), followed by an intramolecular cyclization to form the indazole ring. The choice of the starting nitro-toluidine isomer directly dictates the final product.
-
For 5-Nitroindazole: The synthesis begins with 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline). Diazotization with sodium nitrite in acetic acid, followed by standing for several days, allows for the cyclization to occur, furnishing 5-nitroindazole in good yields.[11][12]
-
For 6-Nitroindazole: Starting from 2-methyl-5-nitroaniline, a similar diazotization and cyclization procedure yields 6-nitroindazole.[13][14]
-
For 7-Nitroindazole: The synthesis of 7-nitroindazole is achieved starting from 2-methyl-6-nitroaniline.[14]
The causality behind this method's success lies in the in-situ formation of a diazonium salt which is then attacked by the nucleophilic nitrogen of the pyrazole ring being formed, leading to ring closure. The reaction is typically performed at low temperatures (0-25 °C) to control the stability of the diazonium intermediate.[11][12]
Caption: Regiocontrolled synthesis of nitroindazoles from toluidine isomers.
B. Synthesis via Condensation with Hydrazine
An alternative cyclization strategy involves the reaction of a substituted benzaldehyde or related carbonyl compound with hydrazine. This method is particularly effective for certain substitution patterns. For example, 5-nitroindazole can be synthesized via the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in a polar aprotic solvent like DMF.[12][15] The highly reactive fluoro group serves as an excellent leaving group, facilitating the nucleophilic aromatic substitution by hydrazine and subsequent ring closure.
C. The Critical Role of the Nitrosating Agent
In variations of the diazotization route, the choice of nitrosating agent can have a profound impact on reaction efficiency. A compelling example is the synthesis of 3-methyl-6-nitroindazole from 2-ethyl-5-nitroaniline. When sodium nitrite is used, the yield is a modest 40.5%.[16] However, by switching the nitrosating agent to tert-butyl nitrite, the yield dramatically increases to 98%.[16][17] This highlights a key experimental insight: tert-butyl nitrite, being soluble in organic solvents, often allows for more homogeneous reaction conditions and can be more efficient than the aqueous sodium nitrite system for certain substrates.
Route 3: Modern Transition-Metal-Catalyzed and Cycloaddition Strategies
While cyclization of pre-functionalized aromatics remains the workhorse for nitroindazole synthesis, modern synthetic methodologies offer novel and powerful alternatives.
-
Transition-Metal-Catalyzed Annulation: Recent advances have enabled the construction of the indazole ring through transition-metal-catalyzed C-H activation and annulation sequences.[18] For instance, Rh(III)/Cu(II) catalyst systems can facilitate the reaction of imidates with nitrosobenzenes to form 1H-indazoles in a single step.[3] While not yet a mainstream method specifically for nitroindazoles, these strategies represent the cutting edge of heterocyclic synthesis and offer future potential for atom-economical routes.[19]
-
1,3-Dipolar Cycloaddition: This powerful reaction is typically used to build upon an existing nitroindazole core rather than to form it. For example, a 6-nitroindazole derivative can be functionalized with a propargyl group, which then serves as a dipolarophile in a 1,3-dipolar cycloaddition with azides (a "click chemistry" reaction) or nitrile oxides to generate complex triazole or isoxazole-linked nitroindazoles.[20] This demonstrates the utility of the nitroindazole scaffold as a building block for more elaborate molecular architectures.[21][22]
Quantitative Comparison of Key Synthesis Routes
| Synthetic Route | Target Isomer | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Direct Nitration[2][9] | 7-Nitro-2H-indazole | 2H-Indazole | Fe(NO₃)₃, Zn(OTf)₂ | Good (e.g., 64%) | Site-selective for C7, avoids pre-functionalization | Limited to specific isomers, may not work for 1H-indazoles |
| Diazotization[11] | 5-Nitroindazole | 2-Amino-5-nitrotoluene | NaNO₂, Acetic Acid | 72-80% | High yield, reliable, well-documented, good regiocontrol | Multi-day reaction time, requires specific toluidine isomer |
| Diazotization[13][14] | 6-Nitroindazole | 2-Methyl-5-nitroaniline | NaNO₂, Acetic Acid | High (e.g., 96.1%) | High yield, excellent regiocontrol | Starting material availability may be a concern |
| Cyclization (t-BuONO)[16] | 3-Methyl-6-nitroindazole | 2-Ethyl-5-nitroaniline | tert-Butyl nitrite | 98% | Excellent yield, fast, homogeneous conditions | Reagent cost, substrate-specific high performance |
| Condensation[12][15] | 5-Nitroindazole | 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate | Good (not specified) | Alternative to diazotization, good for fluoro-aromatics | Requires specific benzaldehyde precursor |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Nitroindazole via Diazotization (Organic Syntheses Method)[11]
This protocol is a self-validating system, having been checked and reproduced, ensuring its reliability for researchers.
-
Preparation: In a 5-liter round-bottomed flask equipped with an efficient mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Diazotization: In a separate beaker, dissolve 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred acetic acid solution. Causality Note: The rapid addition prevents the formation of a significant amount of the undesired diazoamino compound byproduct. The temperature should not be allowed to rise above 25°C. Continue stirring for 15 minutes to complete the diazotization.
-
Cyclization: Allow the solution to stand at room temperature for 3 days. During this time, the cyclization to the indazole ring occurs.
-
Workup: Concentrate the solution on a steam bath under reduced pressure. Add 200 mL of water to the residue and stir to form a smooth slurry.
-
Isolation: Filter the crude product, wash thoroughly on the funnel with cold water, and dry in an oven at 80–90°C. The crude material weighs 47–57 g (80–96% yield).
-
Purification: Recrystallize the crude product from 650 mL of boiling methanol using 5 g of decolorizing charcoal. The final yield of pale yellow needles of 5-nitroindazole is 42–47 g (72–80%), with a melting point of 208–209°C.
Protocol 2: High-Yield Synthesis of 3-Methyl-6-nitroindazole (tert-Butyl Nitrite Method)[16]
This protocol exemplifies how the choice of reagent can dramatically improve synthetic outcomes.
-
Preparation: To a solution of 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature, prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid.
-
Reaction: Add the tert-butyl nitrite solution dropwise over 15 minutes to the stirred aniline solution. After the addition is complete, allow the solution to stir for an additional 30 minutes.
-
Isolation: Remove the acetic acid in vacuo to afford an orange solid.
-
Workup: Dissolve the solid in approximately 120 ml of ethyl acetate and wash three times with 100 ml of saturated aqueous NaHCO₃ solution.
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid (10.4 g, 98% yield).
Conclusion and Future Outlook
The synthesis of nitroindazoles is a mature field with a rich history, yet one that continues to evolve. For researchers requiring specific, common isomers like 5- or 6-nitroindazole, the classic cyclization of pre-functionalized 2-methyl-nitroanilines remains the most robust, reliable, and high-yielding approach.[11][13] The choice of nitrosating agent can be critical, with organic-soluble reagents like tert-butyl nitrite offering significant advantages in certain cases.[16]
Direct nitration, once plagued by poor selectivity, is experiencing a renaissance through the development of modern catalytic systems that offer unprecedented control over regiochemistry, providing access to previously challenging isomers like 7-nitroindazoles.[2][9] Looking forward, the application of transition-metal-catalyzed C-H annulation strategies holds the promise of even more efficient and atom-economical routes, further expanding the synthetic chemist's toolkit for accessing this vital class of heterocyclic compounds. The selection of the optimal synthetic route will always depend on a careful analysis of the target isomer, available starting materials, and desired scale, with the principles and data outlined in this guide serving as a valuable resource for making that informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indazole derivatives: the synthesis of various amino- and hydroxy-indazoles and derived sulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. soc.chim.it [soc.chim.it]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 13. 6-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 14. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]
- 20. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. Cycloaddition - Wikipedia [en.wikipedia.org]
The Emerging Frontier: Evaluating the Novelty of 6-Ethoxy-5-Nitro-1H-Indazole Derivatives in Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs. Its versatile structure allows for a wide range of biological activities, including potent anticancer, antimicrobial, and antiparasitic effects.[1] Within this privileged class of compounds, 5-nitro-1H-indazole derivatives have garnered significant attention due to the unique electronic properties conferred by the nitro group, which can enhance biological activity and provide a handle for further chemical modification. This guide provides a comprehensive evaluation of the potential novelty of a specific, yet underexplored, subclass: 6-ethoxy-5-nitro-1H-indazole derivatives .
While direct experimental data on this specific family of compounds is scarce in publicly available literature, its potential can be effectively evaluated by comparing it to structurally related and well-characterized alternatives. This guide will synthesize available data on relevant analogues to build a strong case for the novelty and potential of this compound derivatives, providing a roadmap for their synthesis and biological evaluation.
The Strategic Importance of the 6-Position on the 5-Nitroindazole Scaffold
The substitution pattern on the indazole ring plays a critical role in determining the compound's biological activity and pharmacokinetic properties. The 5-nitro group is a known pharmacophore in various contexts, often contributing to mechanisms of action that involve bioreduction to generate reactive nitrogen species, particularly in antiparasitic and some anticancer applications.[2] The substituent at the adjacent 6-position can significantly modulate these properties through steric and electronic effects, influencing target binding, solubility, and metabolic stability.
This guide will focus on comparing the hypothetical profile of this compound derivatives with their close chemical cousins: 6-methoxy, 6-amino, and 6-halo substituted 5-nitroindazoles.
Comparative Analysis of 6-Substituted-5-Nitro-1H-Indazole Derivatives
To objectively assess the potential novelty of this compound derivatives, we will compare their projected properties against known data for analogous compounds across key therapeutic areas.
Anticancer Activity
The indazole core is present in several FDA-approved kinase inhibitors. For 5-nitroindazole derivatives, the anticancer activity is often linked to the induction of apoptosis and cell cycle arrest.
| Compound Class | Target Cell Line(s) | Reported IC50 (µM) | Putative Mechanism of Action | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5 - 15 | Not fully elucidated, but tubulin is not the primary target. | [3] |
| 1H-Indazole-3-amine Derivatives (general) | K562 (Chronic Myeloid Leukemia) | 5.15 | Induction of apoptosis via the p53/MDM2 pathway. | [4] |
| 6-Amino-1H-indazole Derivatives | HCT116 (Colorectal Cancer) | 0.4 - 14.3 | Antiproliferative | [5] |
Hypothesized Advantage of the 6-Ethoxy Substitution: The ethoxy group, being larger and more lipophilic than a methoxy group, may offer improved membrane permeability and potentially different binding interactions within the target protein's active site. Compared to the amino group, the ethoxy group is an electron-donating group which can influence the electron density of the aromatic system and, consequently, the binding affinity.
Antiparasitic and Antibacterial Activity
Nitroheterocyclic compounds are a mainstay in the treatment of parasitic and certain bacterial infections. Their mechanism often involves the reduction of the nitro group by pathogen-specific enzymes to generate cytotoxic radicals.
| Compound Class | Target Organism(s) | Reported Activity | Reference |
| 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives | Trypanosoma cruzi | Active (mechanism involves ROS generation) | [2] |
| 5-Nitroindazole Derivatives | Trypanosoma cruzi | IC50 = 1.00 - 8.75 µM (epimastigotes) | [6] |
| 5-Substituted 1-Methyl-4-nitro-1H-imidazoles | Helicobacter pylori | MIC = 2 µg/mL | [7] |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | Neisseria gonorrhoeae | MIC = 62.5 - 250 µg/mL | [3] |
Hypothesized Advantage of the 6-Ethoxy Substitution: The increased lipophilicity of the ethoxy group could enhance penetration into microbial cells. Furthermore, the electronic nature of the ethoxy substituent may modulate the reduction potential of the nitro group, potentially fine-tuning the compound's activation by microbial nitroreductases and its selectivity towards pathogens over host cells.
Proposed Synthetic and Evaluative Workflows
To explore the novelty of this compound derivatives, a systematic approach to their synthesis and biological evaluation is necessary.
Proposed Synthetic Workflow
A plausible synthetic route can be adapted from established methods for preparing substituted indazoles. A common starting material would be a suitably substituted o-toluidine derivative.
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Workflow for Anticancer Evaluation
A standard workflow for assessing the anticancer potential of novel compounds involves a tiered screening approach.
Caption: Experimental workflow for the evaluation of anticancer activity.
Detailed Experimental Protocols
Synthesis of 1H-Indazole (General Procedure)
This protocol, adapted from established methods, can serve as a starting point for the synthesis of this compound from the corresponding substituted o-toluidine.[8]
-
Acetylation: Slowly add the substituted o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask equipped with a thermometer and a gas inlet tube. Cool the mixture in an ice bath.
-
Nitrosation: Introduce a stream of nitrous gases (generated by the action of nitric acid on sodium nitrite) into the cooled reaction mixture, maintaining the temperature between 1-4°C. The completion of the reaction is indicated by a persistent black-green color.
-
Isolation of N-nitroso-o-acetotoluidide: Pour the reaction mixture onto ice and water. Extract the separated oil with benzene. Wash the combined organic extracts with ice water and methanol.
-
Cyclization: Add the benzene solution of the N-nitroso compound to a solution of sodium hydroxide in ethanol. Heat the mixture on a steam bath until the evolution of nitrogen ceases.
-
Work-up and Purification: After cooling, extract the solution with hydrochloric acid. Treat the combined acid extracts with excess ammonia to precipitate the indazole. Recrystallize the crude product from a suitable solvent.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
While the book on this compound derivatives is yet to be written, the existing body of research on related 5-nitroindazole analogues provides a compelling narrative for their potential novelty and therapeutic utility. The introduction of a 6-ethoxy group offers a logical next step in the structure-activity relationship exploration of this important scaffold. Its unique combination of steric and electronic properties, compared to previously studied substituents, warrants further investigation.
The synthetic and experimental workflows outlined in this guide provide a clear and actionable framework for researchers to embark on the synthesis and biological evaluation of this promising new class of compounds. The data generated from these studies will be crucial in determining whether this compound derivatives can indeed carve out a novel and impactful niche in the landscape of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-ethoxy-5-nitro-1H-indazole
Editorial Note: As a specialized research chemical, a specific Safety Data Sheet (SDS) detailing the disposal procedures for 6-ethoxy-5-nitro-1H-indazole is not always readily available. This guide, therefore, is synthesized from established best practices for the disposal of hazardous aromatic nitro compounds and heterocyclic molecules. The procedural recommendations herein are grounded in the fundamental principles of chemical safety and environmental stewardship. All procedures must be conducted in strict compliance with your institution's Environmental Health and Safety (EHS) policies and all applicable local, state, and federal regulations.
Hazard Analysis: Understanding the 'Why' Behind the Procedure
The disposal protocol for any chemical is dictated by its inherent risks. The structure of this compound contains two key functional groups that command a high degree of caution: the nitro group (-NO2) attached to an aromatic system and the indazole core .
-
Nitroaromatic Compounds: This class of chemicals is known for its energetic properties. The presence of the nitro group, an oxygen-rich and electron-withdrawing moiety, can render the molecule thermally sensitive.[1][2] Many dinitro and trinitro compounds are known explosives, and while this compound is mononitrated, it must be treated as potentially hazardous.[3] These compounds can react vigorously or explosively with reducing agents or bases and may decompose under shock, friction, or heat.[1][4]
-
Heterocyclic Core: The indazole ring system is a common scaffold in pharmacologically active molecules. While the core itself is generally stable, its overall toxicological profile in this specific combination is not extensively documented, mandating a cautious approach.
Given these characteristics, this compound must be managed as a reactive and potentially toxic hazardous waste . The primary goal of the disposal procedure is to prevent uncontrolled reactions and environmental contamination.
| Hazard Class | Potential Risk | Rationale & Causality |
| Reactive Hazard | Thermal decomposition, potential for energetic reaction with incompatible materials. | The nitro group can undergo exothermic decomposition, particularly at elevated temperatures or upon initiation by shock or friction.[1][5] |
| Health Hazard | Suspected toxicity, potential skin and eye irritant. | Aromatic nitro compounds are often toxic and can be absorbed through the skin.[6] The full toxicological profile is unknown, so exposure must be minimized. |
| Environmental Hazard | Potential ecotoxicity. | Uncontrolled release can contaminate soil and water. The environmental fate is not well-studied, necessitating containment. |
Pre-Disposal Safety Protocol: Engineering and Personal Controls
Before handling any waste containing this compound, it is imperative to establish a safe working environment. This is a non-negotiable step that ensures operator safety.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
Engineering Controls
-
Ventilation: All handling of the solid compound or its solutions for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Safety Equipment: Ensure unobstructed access to a safety shower, eyewash station, and a fire extinguisher suitable for chemical fires (e.g., dry chemical or CO2).[6]
Step-by-Step Disposal Workflow
The recommended and safest pathway for disposing of this compound is through your institution's certified hazardous waste management program. In-laboratory chemical neutralization is NOT recommended due to the reactive nature of nitro compounds, which can lead to runaway reactions if not performed under precisely controlled and validated conditions.[8]
Workflow Diagram: Disposal Decision Pathway
Caption: Disposal Workflow for this compound
Protocol for Bulk and Contaminated Waste
-
Waste Segregation (The Principle of Isolation):
-
Why it's done: Mixing incompatible waste streams is a primary cause of laboratory accidents.[9][10][11] Nitro compounds must be kept separate from strong reducing agents (e.g., hydrides), strong bases, and finely powdered metals to prevent violent reactions.
-
Procedure:
-
Designate a specific waste container for this compound and structurally similar nitroaromatic compounds. Do not mix it with other waste classes.
-
Solid materials contaminated with the compound (e.g., weighing paper, gloves, silica gel) should be collected in a separate, designated solid hazardous waste container.[12]
-
-
-
Containerization (The Principle of Containment):
-
Why it's done: Proper containment prevents spills and environmental release. The container must be chemically compatible to avoid degradation.[13][14]
-
Procedure:
-
For unused or bulk quantities, the original manufacturer's container is the best option.
-
For waste solutions or contaminated solids, use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.
-
Ensure the exterior of the container is clean and free of contamination.[15]
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[15]
-
-
-
Labeling (The Principle of Communication):
-
Why it's done: Accurate labeling is a regulatory requirement and is critical for safe handling and disposal by waste management professionals.[12][14]
-
Procedure:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
-
Clearly list all contents by their full chemical name, including "this compound" and any solvents.
-
Provide an accurate percentage for each component.
-
-
-
Storage and Accumulation (The Principle of Safe Staging):
-
Why it's done: Safe interim storage prevents accidents while waste awaits pickup.
-
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is away from heat sources, direct sunlight, and high-traffic areas.
-
Use secondary containment (e.g., a chemical-resistant tray) for liquid waste containers.
-
Crucially, ensure the container is physically segregated from the incompatible materials listed above.
-
-
-
Arranging for Disposal (The Final Step):
-
Why it's done: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA regulations.[16]
-
Procedure:
-
Once the container is full or you have finished the project, submit a hazardous waste pickup request to your institution's EHS department.
-
Do not transport hazardous waste yourself. Await collection by trained personnel.[13]
-
-
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to minimize exposure and hazard.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact your institution's emergency response line.
-
Isolate & Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operating.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain & Absorb:
-
For small spills of the solid, gently cover with a dry, inert absorbent material like vermiculite or sand.[6] Avoid raising dust.
-
For solutions, contain the spill with absorbent pads or booms and then cover with an inert absorbent.
-
-
Collect & Clean:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water.
-
-
Dispose of Cleanup Materials: All materials used for the cleanup (absorbents, gloves, wipes) must be placed in the hazardous waste container and disposed of following the procedures in Section 3.[6][17]
References
- 1. Minsky DTIC [dtic.minsky.ai]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. essr.umd.edu [essr.umd.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US20140206922A1 - Methods for Dissolution and Instant Neutralization of Solid Nitrocellulose Propellants and Plasticized Military Munitions - Google Patents [patents.google.com]
- 9. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. vumc.org [vumc.org]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. ethz.ch [ethz.ch]
- 16. epa.gov [epa.gov]
- 17. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
